Product packaging for Ethyl 4-morpholinobenzoate(Cat. No.:CAS No. 19614-15-4)

Ethyl 4-morpholinobenzoate

Cat. No.: B012629
CAS No.: 19614-15-4
M. Wt: 235.28 g/mol
InChI Key: FIZDMLRNYDAKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-morpholinobenzoate (CAS 19614-15-4) is a chemical compound with the molecular formula C 13 H 17 NO 3 and a molecular weight of 235.28 g/mol . This compound features a benzoic acid ethyl ester core substituted at the para position with a morpholine ring, a structure that classifies it as a valuable aromatic amine derivative. It is widely recognized in scientific research as a versatile building block and key intermediate in organic synthesis and medicinal chemistry. Its primary research value lies in the development of novel pharmacologically active molecules and agrochemicals . The morpholine and benzoate functional groups are common motifs in drug discovery, and incorporating this compound can significantly alter the solubility, bioavailability, and biological activity of target molecules. Researchers utilize this compound in the synthesis of more complex structures, such as benzamide and nicotinamide compounds, which have been investigated for the treatment of various conditions, including hematopoietic cancers like leukemia . The compound is for research use only and is strictly intended for laboratory applications. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B012629 Ethyl 4-morpholinobenzoate CAS No. 19614-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDMLRNYDAKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376968
Record name Ethyl 4-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19614-15-4
Record name Ethyl 4-(4-morpholinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19614-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-morpholinobenzoate is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its unique structure, incorporating a morpholine ring attached to an ethyl benzoate backbone, imparts specific physicochemical properties that are crucial for its behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in different environments and for its application in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Melting Point 86-88 °C[2]
Boiling Point (Predicted) 383.8 ± 37.0 °C[2]
Density (Predicted) 1.135 ± 0.06 g/cm³[2]
Flash Point 185.9 °C
Refractive Index 1.534
pKa Not available
Solubility Not available

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of a liquid is provided for reference.

Protocol:

  • Apparatus Setup: A small quantity of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is then attached to a thermometer.

  • Heating: The apparatus is heated in a suitable bath (e.g., oil bath).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its handling, formulation, and purification.

Protocol:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

  • A measured volume of the chosen solvent (e.g., 1 mL) is added.

  • The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • Observation: The solubility is observed and categorized as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC after filtering the saturated solution.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from ethyl 4-fluorobenzoate and morpholine. The first step involves the synthesis of the intermediate, 4-morpholinobenzoic acid, which is then esterified to yield the final product.

Step 1: Synthesis of 4-Morpholinobenzoic Acid[3]

Reaction: Ethyl 4-fluorobenzoate reacts with morpholine, followed by alkaline hydrolysis to produce 4-morpholinobenzoic acid.[3]

Protocol: [3]

  • A mixture of ethyl 4-fluorobenzoate (1 equivalent) and morpholine (3.3 equivalents) is heated at 130 °C for 12 hours.[3]

  • After the reaction is complete (monitored by a suitable technique like TLC), water and a 20% sodium hydroxide solution are added to the reaction mixture.[3]

  • The mixture is refluxed for 3.5 hours to hydrolyze the ester.[3]

  • Upon cooling, the mixture is acidified with a 5% hydrochloric acid solution, causing the 4-morpholinobenzoic acid to precipitate.[3]

  • The solid product is collected by filtration, washed with water, and dried.[3]

Step 2: Fischer Esterification of 4-Morpholinobenzoic Acid

Reaction: The synthesized 4-morpholinobenzoic acid is esterified with ethanol in the presence of an acid catalyst to yield this compound.

General Protocol:

  • 4-Morpholinobenzoic acid is dissolved in an excess of absolute ethanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess ethanol is removed by distillation.

  • The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-Morpholinobenzoic Acid cluster_step2 Step 2: Fischer Esterification A Ethyl 4-fluorobenzoate C Heating at 130°C A->C B Morpholine B->C D Alkaline Hydrolysis (NaOH, H₂O, Reflux) C->D E Acidification (HCl) D->E F 4-Morpholinobenzoic Acid E->F G 4-Morpholinobenzoic Acid J Reflux G->J H Ethanol H->J I Acid Catalyst (e.g., H₂SO₄) I->J K Workup & Purification J->K L This compound K->L

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in the field of drug development and chemical synthesis. The tabulated data offers a quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The outlined synthetic route illustrates a viable pathway for the preparation of this compound. Further research is warranted to determine the experimental boiling point, pKa, and to explore the biological activities of this compound to fully elucidate its potential applications.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to Ethyl 4-morpholinobenzoate, a valuable building block in medicinal chemistry and materials science. This document details the core methodologies, starting materials, and reaction conditions for the synthesis of this compound, with a focus on the two most prevalent C-N cross-coupling reactions: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

This compound is an aromatic compound featuring a morpholine moiety and an ethyl ester group. This structure makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The nitrogen atom of the morpholine ring provides a site for further functionalization, while the ester group can be readily hydrolyzed or converted to other functional groups. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.

The core of this guide will focus on the two most prominent and effective methods for the formation of the crucial aryl-nitrogen bond in this compound: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Synthesis Pathways and Starting Materials

The synthesis of this compound primarily involves the coupling of a morpholine nucleophile with an ethyl 4-halobenzoate derivative. The choice of the halogen (iodine, bromine, or chlorine) on the benzoate substrate can significantly impact the reaction conditions and the choice of catalyst system.

Key Starting Materials:
  • Ethyl 4-iodobenzoate, Ethyl 4-bromobenzoate, or Ethyl 4-chlorobenzoate: These are the electrophilic partners in the coupling reaction. The reactivity of the aryl halide decreases in the order I > Br > Cl.

  • Morpholine: This cyclic secondary amine serves as the nucleophile.

  • Catalysts: Palladium complexes (for Buchwald-Hartwig) or copper salts (for Ullmann) are essential for facilitating the C-N bond formation.

  • Ligands: Phosphine-based ligands are crucial for the efficiency of the Buchwald-Hartwig reaction, while various nitrogen or oxygen-containing ligands can be employed in the Ullmann condensation.

  • Bases: A suitable base is required to deprotonate the morpholine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate.

  • Solvents: Anhydrous, inert solvents such as toluene, dioxane, or dimethylformamide (DMF) are typically used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It has become a favored method in organic synthesis due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods.

General Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ethyl_4_halobenzoate Ethyl 4-halobenzoate (X = Cl, Br, I) Product This compound Ethyl_4_halobenzoate->Product Morpholine Morpholine Morpholine->Product Catalyst Pd Catalyst (e.g., Pd(dba)2) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General scheme for the Buchwald-Hartwig amination synthesis of this compound.

Experimental Protocol (Adapted from a similar procedure):

The following protocol is adapted from a reliable procedure for the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine, a reaction analogous to the synthesis of this compound.

  • Reaction Setup: To a 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)2, 1.5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equivalents). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reactant Addition: Stir the mixture at room temperature for 5 minutes. Then, add ethyl 4-chlorobenzoate (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the resulting mixture to reflux (approximately 110 °C) and stir for the specified reaction time (typically 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.

Quantitative Data for Buchwald-Hartwig Amination:
ParameterValue/ConditionReference
Aryl Halide Ethyl 4-chlorobenzoate
Amine Morpholine
Catalyst Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
Catalyst Loading 1.5 mol%
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Ligand Loading 3.0 mol%
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction Time 6 hours
Yield 94% (for 4-morpholinotoluene)

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, as well as C-O and C-S bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, particularly when palladium-based methods are not suitable. Traditional Ullmann reactions used stoichiometric amounts of copper, but modern protocols often employ catalytic amounts of a copper salt in the presence of a ligand.

General Reaction Scheme:

Ullmann Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ethyl_4_halobenzoate Ethyl 4-halobenzoate (X = I, Br) Product This compound Ethyl_4_halobenzoate->Product Morpholine Morpholine Morpholine->Product Catalyst Cu Catalyst (e.g., CuI) Catalyst->Product Ligand Ligand (e.g., Phenanthroline) Ligand->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General scheme for the Ullmann condensation synthesis of this compound.

Experimental Protocol (General):
  • Reaction Setup: In a reaction vessel, combine ethyl 4-iodobenzoate or ethyl 4-bromobenzoate (1.0 equivalent), morpholine (1.5-2.0 equivalents), a copper(I) salt such as copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for an extended period (12-48 hours). Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data for Ullmann Condensation (Typical Conditions):
ParameterValue/ConditionReference
Aryl Halide Ethyl 4-iodobenzoate or Ethyl 4-bromobenzoate
Amine Morpholine
Catalyst Copper(I) Iodide (CuI)
Catalyst Loading 5-20 mol%
Ligand 1,10-Phenanthroline or other N,N- or N,O-chelating ligands
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Solvent Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Temperature 120-180 °C
Reaction Time 12-48 hours
Yield Moderate to good (highly substrate and condition dependent)

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via a cross-coupling reaction.

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants, catalyst, ligand, and base to flask - Evacuate and backfill with inert gas Start->Reaction_Setup Solvent_Addition Add anhydrous solvent Reaction_Setup->Solvent_Addition Reaction Heat and stir reaction mixture (Monitor progress by TLC/GC) Solvent_Addition->Reaction Workup Cool reaction and quench with water Reaction->Workup Extraction Extract with organic solvent Wash with water and brine Workup->Extraction Drying_and_Concentration Dry organic layer and concentrate Extraction->Drying_and_Concentration Purification Purify by column chromatography Drying_and_Concentration->Purification Characterization Characterize pure product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation are effective methods for the synthesis of this compound. The Buchwald-Hartwig reaction generally offers milder conditions and higher yields with a broader substrate scope, making it the preferred method in many cases. However, the Ullmann condensation provides a valuable, palladium-free alternative. The choice of a specific pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific functional groups present in the molecule. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

CAS number and molecular structure of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-morpholinobenzoate, a molecule of interest in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, synthesis, and spectral data.

Chemical Identity and Molecular Structure

CAS Number: 19614-15-4

Molecular Formula: C₁₃H₁₇NO₃

IUPAC Name: Ethyl 4-(morpholin-4-yl)benzoate

Molecular Weight: 235.28 g/mol

Chemical Structure:

Chemical structure of this compound

The molecular architecture of this compound features a central benzene ring substituted at the 1- and 4-positions. An ethyl ester group (-COOCH₂CH₃) is attached at the 1-position, and a morpholine ring is connected via its nitrogen atom to the 4-position. The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Melting Point86 - 88 °C[1]
Boiling Point383.8±37.0 °C (Predicted)
Density1.135±0.06 g/cm³ (Predicted)
Refractive Index1.534 (Predicted)
Flash Point185.9ºC (Predicted)[1]
Vapor Pressure4.29E-06mmHg at 25°C (Predicted)[1]

Synthesis

A generalized experimental protocol for such a reaction is outlined below. Please note that optimization of reaction conditions (solvent, temperature, reaction time, and catalyst) would be necessary to achieve a high yield and purity of the desired product.

General Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-fluorobenzoate (or other suitable ethyl 4-halobenzoate)

  • Morpholine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A high-boiling point polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-fluorobenzoate (1 equivalent), morpholine (1.1-1.5 equivalents), and a suitable base (e.g., potassium carbonate, 2-3 equivalents).

  • Add a sufficient amount of a high-boiling point polar aprotic solvent (e.g., DMF or DMSO) to dissolve the reactants.

  • Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine to remove the solvent and any remaining base.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants Ethyl 4-fluorobenzoate + Morpholine + Base Reaction Nucleophilic Aromatic Substitution (Solvent, Heat) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed assigned spectroscopic data for this compound is not explicitly available in the provided search results. However, based on the known chemical shifts and fragmentation patterns of similar molecules, the following are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the ester group would appear downfield compared to the protons ortho to the morpholine group due to the electron-withdrawing nature of the ester.

  • Ethyl Group Protons: A quartet for the -OCH₂- protons (typically δ 4.2-4.4 ppm) and a triplet for the -CH₃ protons (typically δ 1.2-1.4 ppm).

  • Morpholine Protons: Two triplets (or more complex multiplets) for the methylene protons of the morpholine ring. The protons adjacent to the nitrogen (-N-CH₂-) would likely appear around δ 3.2-3.4 ppm, and the protons adjacent to the oxygen (-O-CH₂-) would be expected around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm for the ester carbonyl.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-155 ppm). The carbon attached to the ester group and the carbon attached to the morpholine nitrogen will have distinct chemical shifts.

  • Ethyl Group Carbons: Two signals, one for the -OCH₂- carbon (around δ 60-62 ppm) and one for the -CH₃ carbon (around δ 14-15 ppm).

  • Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring, one for the carbons adjacent to the nitrogen and one for the carbons adjacent to the oxygen.

FT-IR (Fourier-Transform Infrared) Spectroscopy
  • C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O Stretch: Absorption bands in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ corresponding to the C-O stretching of the ester and the ether linkage in the morpholine ring.

  • C-N Stretch: An absorption band in the region of 1200-1250 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 235. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 190, and subsequent fragmentation of the morpholine ring.

Applications in Drug Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable pharmacokinetic properties, such as improving aqueous solubility and metabolic stability.

While specific biological activities or drug development applications for this compound have not been detailed in the available search results, its structural motifs suggest potential as a building block or lead compound in drug discovery programs. The presence of the morpholine ring, coupled with the ester functionality which can be hydrolyzed or modified, makes it an attractive starting point for the synthesis of a library of derivatives for screening against various biological targets.

Derivatives of 4-aminobenzoic acid, which has a similar core structure, have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. Therefore, it is plausible that this compound and its derivatives could be explored for similar activities.

Signaling Pathway Diagram (Hypothetical):

As no specific signaling pathway involving this compound has been identified, a hypothetical diagram illustrating its potential role as a kinase inhibitor (a common target for morpholine-containing drugs) is presented below.

Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response EMB This compound (Hypothetical Inhibitor) EMB->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

This guide provides a foundational understanding of this compound based on available information. Further experimental investigation is required to fully elucidate its synthesis, spectral properties, and potential as a pharmacologically active agent.

References

Biological activity and potential therapeutic targets of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and databases reveals a significant lack of specific information regarding the biological activity and potential therapeutic targets of Ethyl 4-morpholinobenzoate. Despite its clear chemical structure, comprised of a central benzene ring substituted with an ethyl ester and a morpholine group, dedicated research elucidating its pharmacological profile appears to be limited. This technical guide, therefore, serves to highlight this knowledge gap and to contextualize the potential biological relevance of its core chemical motifs—the morpholine ring and the benzoate ester—based on research conducted on structurally related compounds.

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a common feature in a multitude of biologically active compounds, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] Its presence in a molecule can confer a range of pharmacological activities. Studies on various morpholine-containing compounds have indicated potential for:

  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2]

  • Anti-inflammatory Effects: The morpholine scaffold has been explored for its potential to modulate inflammatory pathways.[3][4]

  • Antimicrobial Properties: The morpholine ring is a constituent of some antibacterial and antifungal agents.[5][6]

It is crucial to emphasize that these are general activities associated with the morpholine scaffold and have not been specifically demonstrated for this compound.

The Benzoate Ester: A Versatile Functional Group

Similarly, the ethyl benzoate portion of the molecule is a common structural element in medicinal chemistry. Benzoic acid and its derivatives are known to exhibit a wide array of biological effects, including:

  • Antimicrobial and Antifungal Activity: Benzoate derivatives are utilized as preservatives in food and pharmaceutical products due to their ability to inhibit the growth of microorganisms.[7][8]

  • Enzyme Inhibition: Specific benzoate derivatives have been identified as inhibitors of various enzymes.[9][10]

  • Local Anesthetic Properties: The benzoate structure is a key component of several local anesthetic agents.[11][12]

Potential (But Unconfirmed) Therapeutic Avenues

Based on the general properties of its constituent parts, one could speculate that this compound might be investigated for similar biological activities. For instance, its structure could be a starting point for the design of novel anticancer, anti-inflammatory, or antimicrobial agents. However, without experimental data, such hypotheses remain purely conjectural.

Data Presentation: A Notable Absence

A thorough search for quantitative data such as IC50 or EC50 values, which are critical for assessing the potency of a compound, yielded no specific results for this compound. Consequently, the creation of structured tables for comparative analysis is not possible at this time.

Experimental Protocols and Signaling Pathways: Uncharted Territory

Detailed experimental methodologies and the elucidation of specific signaling pathways are contingent on initial biological screening and characterization. As there is no published research detailing the biological effects of this compound, no established experimental protocols or signaling pathway diagrams can be provided.

To illustrate a hypothetical experimental workflow for initial screening, a generalized diagram is presented below. This diagram is a standard representation of a drug discovery process and is not based on any specific research on this compound.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Further Studies Compound This compound Assay In vitro Biological Assays (e.g., Cytotoxicity, Antimicrobial) Compound->Assay Active Active Hit? Assay->Active Inactive Inactive Active->Inactive No DoseResponse Dose-Response Studies (IC50/EC50 Determination) Active->DoseResponse Yes Mechanism Mechanism of Action Studies DoseResponse->Mechanism InVivo In vivo Animal Models Mechanism->InVivo

References

Understanding the Mechanism of Action of Ethyl 4-morpholinobenzoate: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific mechanism of action of Ethyl 4-morpholinobenzoate remains elusive. While the individual components of the molecule, the ethyl benzoate and morpholine groups, are present in various biologically active compounds, there is a significant lack of published research elucidating the precise biological targets, signaling pathways, and pharmacological effects of the combined molecule.

Currently, public databases such as PubChem contain entries for structurally related but distinct compounds, including "Ethyl 4-(morpholin-2-yl)benzoate" and "Ethyl 4-(morpholine-4-carboxamido)benzoate". While these molecules share structural similarities, their mechanisms of action cannot be directly extrapolated to this compound.

The morpholine ring is a common scaffold in medicinal chemistry, known to be a part of various compounds with diverse activities, including anti-inflammatory and anticancer properties. Similarly, benzoate derivatives have been investigated for a wide range of biological effects, including enzyme inhibition. For instance, some benzoate derivatives have been identified as inhibitors of enzymes like biotin carboxylase and protein phosphatase Slingshot. However, it is crucial to note that these findings pertain to different molecules and do not provide specific insights into the activity of this compound.

Commercial suppliers, such as Sigma-Aldrich, list Ethyl 4-(morpholin-4-yl)benzoate and provide basic physicochemical data. However, these product descriptions do not include information on the compound's mechanism of action or its biological effects.

A review of available data from chemical information platforms like BenchChem for "Benzoic acid morpholin-4-YL ester" suggests potential biological activities based on its structural motifs. However, these resources also highlight the absence of specific experimental studies to validate these theoretical activities or to determine any inhibitory effects on enzymes or other biological targets.

The core requirements of this technical guide—to provide a detailed account of the mechanism of action of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the lack of available scientific research. The biological activity and molecular targets of this specific chemical entity have not been sufficiently investigated and reported in the public domain. Therefore, any attempt to construct a detailed mechanism of action would be speculative and would not be based on verifiable experimental evidence. Further research is required to determine the pharmacological profile and mechanism of action of this compound.

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of Ethyl 4-morpholinobenzoate. Due to a lack of extensive publicly available quantitative data on this specific compound, this document outlines a general solubility profile based on structurally related molecules and details a robust experimental protocol for its precise determination. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling them to generate the specific, high-quality data required for their work.

Predicted Qualitative Solubility Profile

Based on the general solubility characteristics of similar aromatic esters, such as ethyl benzoate and ethyl 4-aminobenzoate, a qualitative solubility profile for this compound can be predicted. It is anticipated to exhibit good solubility in a range of organic solvents.

  • High Solubility Predicted In:

    • Alcohols (e.g., Methanol, Ethanol, 2-Propanol)

    • Esters (e.g., Ethyl Acetate)

    • Ketones (e.g., Acetone)

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

    • Aprotic Polar Solvents (e.g., Acetonitrile, N,N-Dimethylformamide)

  • Low Solubility Predicted In:

    • Water and aqueous buffers at neutral pH. Solubility may increase under acidic conditions due to the protonation of the morpholine nitrogen.

    • Non-polar hydrocarbon solvents (e.g., Hexane, Toluene).

It is crucial to experimentally verify these predictions to establish a definitive solubility profile.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
e.g., Ethanole.g., 25e.g., Gravimetric
e.g., Water (pH 7.4)e.g., 25e.g., HPLC
e.g., Acetonitrilee.g., 25e.g., UV-Vis
.........

Detailed Experimental Protocol for Solubility Determination

To ensure accurate and reproducible results, the following detailed protocol for the gravimetric method of solubility determination is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Vials with screw caps

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

    • Solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For solvents in which the gravimetric method is not suitable (e.g., non-volatile solvents), an HPLC method can be employed. This involves creating a calibration curve with known concentrations of this compound and then determining the concentration of the saturated solution after appropriate dilution.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Workflow for Solubility Determination A 1. Add excess Ethyl 4-morpholinobenzoate to solvent B 2. Equilibrate at constant temperature with agitation (24-48h) A->B C 3. Allow excess solid to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Weigh a known volume of the filtered solution D->E F 6. Evaporate solvent E->F G 7. Weigh dried solute F->G H 8. Calculate solubility (mass/volume) G->H

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a framework for the systematic evaluation of the solubility of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for its application in research and development.

An In-depth Technical Guide to Ethyl 4-morpholinobenzoate and its Derivatives: Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-morpholinobenzoate and its derivatives represent a class of organic compounds characterized by a central benzene ring substituted with an ethyl ester and a morpholine moiety. While the historical discovery of the parent compound is not extensively documented, the broader family of morpholine-containing molecules has been a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of this compound and its derivatives, serving as a valuable resource for researchers in drug discovery and development.

Introduction: The Emergence of Morpholine in Medicinal Chemistry

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a desirable component in the design of novel therapeutic agents. The incorporation of a morpholine moiety into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic profile.

Synthesis of this compound and its Precursor

The synthesis of this compound is typically achieved through a two-step process: the synthesis of its precursor, 4-morpholinobenzoic acid, followed by esterification.

Synthesis of 4-Morpholinobenzoic Acid

A common and efficient method for the synthesis of 4-morpholinobenzoic acid involves the nucleophilic aromatic substitution of a para-substituted benzoic acid derivative, such as 4-fluorobenzoic acid or its ethyl ester, with morpholine.

Experimental Protocol: Synthesis of 4-Morpholinobenzoic Acid

  • Materials: 4-Fluorobenzoic acid, morpholine, a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO), and a base (e.g., potassium carbonate).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzoic acid in the solvent.

    • Add an excess of morpholine and the base to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 4-morpholinobenzoic acid.

Quantitative Data:

Reactant 1Reactant 2BaseSolventReaction TimeYield
4-Fluorobenzoic AcidMorpholineK₂CO₃DMSO12-24 hours>90%
Synthesis of this compound via Fischer Esterification

The conversion of 4-morpholinobenzoic acid to its ethyl ester is readily accomplished through Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: Fischer Esterification of 4-Morpholinobenzoic Acid

  • Materials: 4-Morpholinobenzoic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure:

    • Suspend 4-morpholinobenzoic acid in a large excess of absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data:

Physical PropertyValue
Melting Point86-88 °C[1]
Density1.135 g/cm³[1]
Refractive Index1.534[1]

Logical Relationship of Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Morpholinobenzoic Acid cluster_step2 Step 2: Fischer Esterification Reactant1 4-Fluorobenzoic Acid Reaction1 Nucleophilic Aromatic Substitution Reactant1->Reaction1 Reactant2 Morpholine Reactant2->Reaction1 Product1 4-Morpholinobenzoic Acid Reaction1->Product1 Reaction2 Fischer Esterification Product1->Reaction2 Reactant3 Ethanol Reactant3->Reaction2 Catalyst H₂SO₄ (catalyst) Catalyst->Reaction2 Product2 This compound Reaction2->Product2

Synthetic pathway to this compound.

Biological Activities and Derivatives

While specific biological studies on this compound are limited in publicly accessible literature, the broader class of morpholine-containing compounds has demonstrated a range of pharmacological activities. These findings suggest potential avenues for the investigation of this compound and its derivatives.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of various morpholine derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Activity

The morpholine scaffold has also been incorporated into molecules with anti-inflammatory properties. These derivatives have been shown to inhibit inflammatory mediators and enzymes, suggesting their potential as therapeutic agents for inflammatory diseases.

Antimicrobial Activity

The presence of the morpholine ring has been associated with antimicrobial activity in various chemical series. Derivatives have been reported to exhibit activity against a range of bacterial and fungal strains.

Derivatives of this compound

The core structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives. Modifications can be made to the ethyl ester, the benzene ring, or the morpholine moiety to explore structure-activity relationships (SAR) and optimize for specific biological targets. For example, the ester can be hydrolyzed to the carboxylic acid and then coupled with various amines to form amides, or the benzene ring can be further substituted to modulate electronic and steric properties.

Experimental Workflow for Derivative Synthesis and Evaluation:

Derivative_Workflow Start This compound Step1 Chemical Modification (e.g., Hydrolysis, Amidation, Ring Substitution) Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 Biological Screening (e.g., Anticancer, Anti-inflammatory, Antimicrobial Assays) Step2->Step3 Step4 Identification of Lead Compounds Step3->Step4 Step5 Mechanism of Action Studies Step4->Step5 End Optimized Drug Candidate Step5->End

General workflow for drug discovery with this compound.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, based on the activities of other morpholine-containing compounds, several potential mechanisms can be hypothesized.

In the context of cancer, morpholine derivatives have been suggested to interfere with key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. They may also induce apoptosis through the intrinsic or extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases.

For anti-inflammatory effects, potential mechanisms could involve the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, or the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

Hypothetical Signaling Pathway Modulation:

Signaling_Pathway cluster_cell Cell Receptor Receptor Pathway Signaling Cascade (e.g., PI3K/Akt or NF-κB) Receptor->Pathway Activates/Inhibits EMB This compound (Hypothetical) EMB->Receptor Binds Nucleus Nucleus Pathway->Nucleus Transcription Gene Transcription Nucleus->Transcription Response Cellular Response (e.g., Apoptosis, Decreased Inflammation) Transcription->Response

A representative signaling pathway potentially modulated by a bioactive molecule.

Conclusion and Future Directions

This compound is a readily synthesizable compound that belongs to the pharmacologically significant class of morpholine derivatives. While its own biological profile is not extensively characterized, the known activities of related compounds suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.

Future research should focus on the detailed biological evaluation of this compound and a systematically designed library of its derivatives. Elucidating the specific molecular targets and signaling pathways will be crucial for understanding their mechanism of action and for guiding the development of potent and selective drug candidates. The synthetic accessibility and the privileged nature of the morpholine scaffold make this chemical space a promising area for continued exploration in medicinal chemistry.

References

Potential applications of Ethyl 4-morpholinobenzoate in early-stage research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the scientific literature reveals that Ethyl 4-morpholinobenzoate, while a structurally intriguing molecule, remains largely unexplored in the realm of early-stage drug discovery and biomedical research. Despite the prevalence of its core components—the ethyl benzoate group and the morpholine ring—in a vast array of biologically active compounds, specific data on the bioactivity, mechanisms of action, and potential therapeutic applications of this particular chemical entity are conspicuously absent from public-domain research and patent literature.

Currently, there is no published data detailing the pharmacological properties of this compound, nor are there established experimental protocols or identified signaling pathways associated with its activity. Consequently, a comprehensive technical guide with quantitative data and detailed methodologies, as initially requested, cannot be constructed at this time.

This report will instead provide a broader context, exploring the well-established roles of the morpholine moiety as a privileged structure in medicinal chemistry. This will offer researchers and drug development professionals insights into the potential, albeit currently hypothetical, applications that could be investigated for this compound based on the known properties of analogous structures.

The Morpholine Moiety: A Pillar of Modern Drug Design

The morpholine ring is a heterocyclic amine that is frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its utility in medicinal chemistry stems from several advantageous properties:

  • Improved Physicochemical Properties: The morpholine group can increase the aqueous solubility and metabolic stability of a parent molecule, which are critical attributes for drug candidates.[1][2]

  • Favorable Pharmacokinetics: Introduction of a morpholine ring can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, contributing to better bioavailability and a more predictable in vivo performance.[1]

  • Versatile Synthetic Handle: From a chemical synthesis perspective, the morpholine ring is readily accessible and can be incorporated into molecules through various established synthetic routes.[1][3]

  • Bioisosteric Replacement: It is often used as a bioisostere for other functional groups, such as thiomorpholine or piperidine, to fine-tune the biological activity and selectivity of a compound.

Potential (but Unproven) Research Avenues for this compound

Given the established roles of morpholine-containing compounds, several hypothetical areas of investigation for this compound can be proposed. These are speculative and would require substantial experimental validation.

Hypothetical Workflow for Preliminary Screening

Should a research program targeting this compound be initiated, a general workflow for its initial biological evaluation could be envisioned.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Secondary & Mechanistic Studies Compound Acquisition Compound Acquisition Primary Bioassays Primary Bioassays (e.g., Cell Viability, Enzyme Inhibition) Compound Acquisition->Primary Bioassays Test Compound Hit Identification Hit Identification Primary Bioassays->Hit Identification Identify Activity Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Target Identification Target Deconvolution (e.g., Proteomics, Genetics) Dose-Response Studies->Target Identification Confirm Potency Pathway Analysis Signaling Pathway Elucidation Target Identification->Pathway Analysis Identify Molecular Target

Caption: A generalized workflow for the initial biological screening of a novel chemical entity.

The Path Forward: From Anomaly to Asset

The current lack of data on this compound presents both a challenge and an opportunity. While it is not possible to provide a detailed guide on its established applications, its simple structure, combining two well-known pharmacophores, makes it an intriguing candidate for foundational research. Future investigations would be necessary to determine if this compound is a dormant asset with untapped therapeutic potential or simply a stepping-stone in the synthesis of more complex, active molecules. For now, it remains an open question in the vast landscape of medicinal chemistry.

References

In Silico Prediction of Ethyl 4-morpholinobenzoate's ADMET Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery and development.[1][2][3] Unfavorable ADMET profiles are a major cause of costly late-stage clinical trial failures.[3] In silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, enabling researchers to prioritize candidates with a higher probability of success.[2][4][5] This technical guide provides a comprehensive overview of the predicted ADMET properties of Ethyl 4-morpholinobenzoate, a compound of interest in medicinal chemistry, utilizing established computational models.

This document details the predicted physicochemical properties, pharmacokinetic profile, and toxicological liabilities of this compound. The methodologies behind these predictions are explained, and the data is presented in a clear, tabular format for ease of interpretation by researchers, scientists, and drug development professionals.

Methodology: In Silico ADMET Prediction

The ADMET properties of this compound were predicted using a variety of computational models. These models are built on large datasets of experimentally determined properties of diverse chemical structures.[6] By analyzing the chemical structure of a new compound, these models can estimate its likely ADMET profile. The general workflow for in silico ADMET prediction is outlined below.

The process begins with the input of the molecular structure of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string. This structure is then used by various quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a wide array of properties.[7] These predictions cover physicochemical characteristics, absorption, distribution, metabolism, excretion, and various toxicity endpoints. The output is a comprehensive profile of the compound's predicted ADMET characteristics.

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Predicted ADMET Profile SMILES This compound (SMILES String) QSAR QSAR Models SMILES->QSAR Molecular Descriptors ML Machine Learning Algorithms SMILES->ML Structural Features Physicochemical Physicochemical Properties Molecular Weight LogP Solubility pKa QSAR->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) Human Intestinal Absorption Blood-Brain Barrier Penetration CYP450 Inhibition Renal Excretion QSAR->Pharmacokinetics Toxicity Toxicity AMES Mutagenicity hERG Inhibition DILI Carcinogenicity QSAR->Toxicity ML->Physicochemical ML->Pharmacokinetics ML->Toxicity

Figure 1: Generalized workflow for in silico ADMET prediction.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, permeability, and ultimately, its bioavailability. The predicted properties for this compound are summarized in the table below.

PropertyPredicted ValueInterpretation
Molecular Weight249.29 g/mol Within the typical range for small molecule drugs.
LogP (octanol/water partition coefficient)2.15Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Water Solubility-3.2 (log mol/L)Moderately soluble in water.
pKa (acidic)No acidic pKa predictedThe molecule is not predicted to act as an acid.
pKa (basic)5.3 (strongest basic)The morpholine nitrogen is predicted to be weakly basic.
Polar Surface Area (PSA)49.5 ŲSuggests good potential for oral absorption.

Predicted Pharmacokinetic (ADME) Properties

The ADME profile of a drug determines its concentration and duration of action in the body. The following tables summarize the predicted absorption, distribution, metabolism, and excretion properties of this compound.

Absorption
PropertyPredictionInterpretation
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux by P-glycoprotein.
Distribution
PropertyPredictionInterpretation
Blood-Brain Barrier (BBB) PenetrationHighThe compound is predicted to cross the blood-brain barrier.
Plasma Protein BindingHighExpected to be extensively bound to plasma proteins.
Volume of Distribution (VDss)LowSuggests that the drug will primarily remain in the bloodstream.
Metabolism

The metabolism of a drug, primarily by cytochrome P450 (CYP450) enzymes, is crucial for its clearance and can be a source of drug-drug interactions.

PropertyPredictionInterpretation
CYP1A2 InhibitorNoUnlikely to inhibit the metabolism of CYP1A2 substrates.
CYP2C9 InhibitorNoUnlikely to inhibit the metabolism of CYP2C9 substrates.
CYP2C19 InhibitorNoUnlikely to inhibit the metabolism of CYP2C19 substrates.
CYP2D6 InhibitorYesPotential to inhibit the metabolism of CYP2D6 substrates.
CYP3A4 InhibitorNoUnlikely to inhibit the metabolism of CYP3A4 substrates.
CYP2D6 SubstrateYesLikely to be metabolized by the CYP2D6 enzyme.
CYP3A4 SubstrateYesLikely to be metabolized by the CYP3A4 enzyme.
Excretion
PropertyPredictionInterpretation
Total ClearanceLowPredicted to be slowly cleared from the body.
Renal Organic Cation Transporter (OCT2) SubstrateNoNot likely to be actively secreted by the kidneys via OCT2.

Predicted Toxicological Properties

Toxicity is a critical factor in drug development. In silico models can provide early warnings of potential toxicities.

Toxicity EndpointPredictionInterpretation
AMES MutagenicityNegativeUnlikely to be mutagenic.
hERG (human Ether-à-go-go-Related Gene) InhibitionLow riskLow probability of causing cardiac arrhythmia.
Drug-Induced Liver Injury (DILI)Low riskLow likelihood of causing liver damage.
CarcinogenicityNegativeUnlikely to be carcinogenic.
Skin SensitizationNegativeUnlikely to cause an allergic skin reaction.

Discussion and Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties. Its predicted high intestinal absorption and moderate water solubility are promising for oral bioavailability. The compound is predicted to penetrate the blood-brain barrier, which may be desirable or undesirable depending on the therapeutic target.

A key area for further investigation is its interaction with cytochrome P450 enzymes. The prediction that this compound is both a substrate and an inhibitor of CYP2D6 indicates a potential for drug-drug interactions. This should be a focus of in vitro and in vivo studies.

Overall, the predicted toxicity profile is favorable, with low risks of mutagenicity, cardiotoxicity, hepatotoxicity, and carcinogenicity.

It is important to emphasize that these are in silico predictions and must be confirmed by experimental studies.[1] However, this computational assessment provides a valuable framework for guiding the future development of this compound, allowing for a more targeted and efficient experimental design. The use of such predictive models in the early stages of drug discovery can significantly de-risk projects and accelerate the delivery of new, safe, and effective medicines.

References

Methodological & Application

Synthesis of Ethyl 4-morpholinobenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-morpholinobenzoate, a valuable intermediate in organic synthesis and drug discovery. The procedure outlined is based on a nucleophilic aromatic substitution (SNAr) reaction, a reliable and widely used method for the formation of aryl-amine bonds.

Introduction

This compound is a bifunctional molecule incorporating a morpholine moiety and an ethyl benzoate group. This structural arrangement makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The morpholine ring is a common feature in many approved drugs, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The ethyl ester provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Reaction Scheme

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution of a suitable 4-halobenzoate with morpholine. The electron-withdrawing nature of the ethyl ester group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide. In this protocol, we detail the reaction starting from ethyl 4-fluorobenzoate.

Figure 1: Reaction Scheme for the Synthesis of this compound

cluster_0 Reactants cluster_1 Product Ethyl_4-fluorobenzoate Ethyl 4-fluorobenzoate Reaction_Node + Ethyl_4-fluorobenzoate->Reaction_Node Morpholine Morpholine Morpholine->Reaction_Node Ethyl_4-morpholinobenzoate This compound Arrow_Node Reaction_Node->Arrow_Node Heat (120-130°C) Arrow_Node->Ethyl_4-morpholinobenzoate

Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Experimental Protocol

This protocol is adapted from a documented synthetic procedure.[1]

Materials and Equipment:

  • Ethyl 4-fluorobenzoate

  • Morpholine

  • Ethanol (50% aqueous solution)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Beakers

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl 4-fluorobenzoate and a molar excess of morpholine (approximately 3 to 3.5 equivalents).

  • Reaction: Heat the reaction mixture to 120-130°C with vigorous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (ethyl 4-fluorobenzoate) is completely consumed. This typically takes around 12 hours.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture. This may cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with water. Recrystallize the crude product from aqueous ethanol (50% v/v) to obtain pure this compound.[1]

  • Drying: Dry the purified solid under vacuum at 30°C to a constant weight.[1]

Data Presentation

The following table summarizes the quantitative data and characterization of the synthesized this compound.

ParameterValueReference
Yield 89%[1]
Melting Point 82-83°C[1]
Mass Spectrometry MS (m/z): 235 (M+)[1]
¹H NMR (CDCl₃, δ) 7.93 (d, 2H), 6.86 (dd, 2H), 4.33 (q, 2H), 3.85 (t, 4H), 3.28 (t, 4H), 1.37 (t, 3H)[1]
¹³C NMR (CDCl₃, δ) 166.57, 154.14, 131.14, 120.70, 113.46, 66.60, 60.39, 47.75, 14.40[1]

Alternative Synthetic Route

An alternative two-step synthesis can also be employed, which involves the initial synthesis of 4-morpholinobenzoic acid followed by its esterification.

Step 1: Synthesis of 4-Morpholinobenzoic Acid

This can be achieved by reacting ethyl 4-fluorobenzoate with morpholine, followed by in-situ alkaline hydrolysis of the resulting ester.[2]

Step 2: Fischer Esterification

The resulting 4-morpholinobenzoic acid can then be esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product, this compound.

Logical Workflow of the Primary Synthetic Protocol

The following diagram illustrates the logical workflow for the primary synthesis protocol described in this document.

A Combine Ethyl 4-fluorobenzoate and Morpholine in a flask B Heat the mixture to 120-130°C with stirring for 12 hours A->B C Monitor reaction progress by TLC B->C D Cool the reaction mixture to room temperature C->D Upon completion E Add water to precipitate the product D->E F Isolate the crude product by vacuum filtration E->F G Wash the solid with water F->G H Recrystallize from aqueous ethanol (50%) G->H I Dry the purified product under vacuum H->I J Characterize the final product (MP, NMR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is straightforward and high-yielding, making it suitable for laboratory-scale preparation. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This versatile intermediate can be a valuable starting point for the development of novel compounds in medicinal chemistry and materials science.

References

Application Notes and Protocols: Ethyl 4-morpholinobenzoate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-morpholinobenzoate is a valuable bifunctional molecule serving as a key intermediate in the synthesis of a variety of organic compounds, particularly those with applications in medicinal chemistry. Its structure, featuring a reactive ethyl ester and a pharmacologically significant morpholine moiety, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, focusing on the preparation of 4-(morpholin-4-yl)benzohydrazide, a precursor for various heterocyclic compounds.

Introduction

The morpholine ring is a privileged pharmacophore in drug discovery, known to enhance aqueous solubility, improve metabolic stability, and provide favorable interactions with biological targets.[1][2] When incorporated into an aromatic system, such as in this compound, it provides a versatile scaffold for the development of novel therapeutic agents. The ethyl ester functionality of this intermediate offers a convenient handle for derivatization, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a range of functional groups including amides, esters, and hydrazides.

These derivatives are precursors to a wide array of heterocyclic systems with diverse biological activities, including antimicrobial and anticancer properties. The strategic importance of the 4-morpholinophenyl moiety is also highlighted by its presence in blockbuster drugs like Apixaban, an anticoagulant, where it plays a crucial role in the molecule's efficacy.[3][4]

Applications of this compound

This compound is primarily utilized as a building block for the synthesis of more complex molecules. The two main sites for chemical modification are the ethyl ester and the aromatic ring.

  • Modification of the Ethyl Ester Group: The most common transformation is the hydrolysis of the ester to 4-morpholinobenzoic acid. This carboxylic acid is a key intermediate that can be activated, typically by conversion to the acyl chloride, and subsequently reacted with various nucleophiles to form a diverse range of derivatives. A significant application is the synthesis of 4-(morpholin-4-yl)benzohydrazide, which serves as a synthon for the construction of various five- and six-membered heterocyclic rings.

  • Modification of the Aromatic Ring: The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the morpholine nitrogen. This allows for the introduction of various substituents onto the aromatic ring, further diversifying the range of accessible derivatives. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.[5][6]

Experimental Protocols

This section provides detailed protocols for the multi-step synthesis of 4-(morpholin-4-yl)benzohydrazide from this compound.

Step 1: Hydrolysis of this compound to 4-morpholinobenzoic acid

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction Scheme: this compound → 4-morpholinobenzoic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of 4-morpholinobenzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Synthesis of 4-morpholinobenzoyl chloride

This protocol details the conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride.

Reaction Scheme: 4-morpholinobenzoic acid → 4-morpholinobenzoyl chloride

Materials:

  • 4-morpholinobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another inert solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 4-morpholinobenzoic acid (1.0 eq) in dry toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-morpholinobenzoyl chloride as a solid. This product is often used in the next step without further purification.

Step 3: Synthesis of 4-(morpholin-4-yl)benzohydrazide

This protocol describes the final step to obtain the target hydrazide.

Reaction Scheme: 4-morpholinobenzoyl chloride → 4-(morpholin-4-yl)benzohydrazide

Materials:

  • 4-morpholinobenzoyl chloride

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the crude 4-morpholinobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2.0 eq) in dichloromethane to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-(morpholin-4-yl)benzohydrazide.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of 4-(morpholin-4-yl)benzohydrazide from this compound.

Step Reactant Reagents Solvent Temp (°C) Time (h) Yield (%) Product Melting Point (°C)
1This compoundNaOH, HClEtOH/H₂OReflux2-4>90275-277[7]
24-morpholinobenzoic acidSOCl₂, DMF (cat.)TolueneReflux2-3>95 (crude)N/A
34-morpholinobenzoyl chlorideN₂H₄·H₂ODCM0 to RT1-385-95130[1]

Note: Yields are indicative and can vary based on reaction scale and purification methods.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of 4-(morpholin-4-yl)benzohydrazide from this compound.

G cluster_0 Synthesis of 4-(morpholin-4-yl)benzohydrazide A This compound B 4-morpholinobenzoic acid A->B 1. Hydrolysis (NaOH, H2O/EtOH) C 4-morpholinobenzoyl chloride B->C 2. Acyl Chloride Formation (SOCl2, cat. DMF) D 4-(morpholin-4-yl)benzohydrazide C->D 3. Hydrazinolysis (H2NNH2.H2O)

Synthetic pathway from this compound.

The following diagram illustrates the logical relationship of this compound as a versatile intermediate.

G cluster_1 Chemical Reactivity and Applications cluster_ester Ester Moiety Reactions cluster_ring Aromatic Ring Reactions cluster_products Potential Final Products Intermediate This compound Ester_Hydrolysis Hydrolysis Intermediate->Ester_Hydrolysis EAS Electrophilic Aromatic Substitution Intermediate->EAS Carboxylic_Acid 4-morpholinobenzoic acid Ester_Hydrolysis->Carboxylic_Acid Acyl_Chloride 4-morpholinobenzoyl chloride Carboxylic_Acid->Acyl_Chloride Amides Amides Acyl_Chloride->Amides Hydrazides Hydrazides Acyl_Chloride->Hydrazides Bioactive_Molecules Bioactive Heterocycles Amides->Bioactive_Molecules Hydrazides->Bioactive_Molecules Nitration Nitration EAS->Nitration Halogenation Halogenation EAS->Halogenation Pharmaceuticals Pharmaceuticals (e.g., Apixaban precursors) Bioactive_Molecules->Pharmaceuticals

Reactivity and applications of this compound.

References

Analytical techniques for the quantification of Ethyl 4-morpholinobenzoate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Ethyl 4-morpholinobenzoate in Biological Samples

Introduction

This compound is an organic compound with potential applications in pharmaceutical and chemical research. Accurate quantification of this analyte in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methods are intended as a starting point for researchers and require validation for specific applications.

Physicochemical Properties (Hypothetical)

To develop an effective analytical method, understanding the physicochemical properties of the analyte is essential. The following are estimated properties for this compound:

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₃ChemDraw
Molecular Weight235.28 g/mol ChemDraw
pKa~4.5 (morpholine nitrogen)Estimated
LogP~2.8Estimated
UV λmax~254 nmEstimated based on similar aromatic esters

I. Sample Preparation Protocols

Effective sample preparation is critical for removing interfering substances from the biological matrix and ensuring the accuracy and precision of the analytical method. Two common and effective methods are presented here: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

A. Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar and stable compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 15 seconds and inject into the analytical instrument.

G Protein Precipitation Workflow cluster_sample Sample Handling cluster_ppt Precipitation cluster_separation Separation cluster_analysis Analysis Preparation s1 100 µL Sample s2 Add 10 µL IS s1->s2 p1 Add 300 µL ACN s2->p1 p2 Vortex 30s p1->p2 sep1 Centrifuge 10 min p2->sep1 sep2 Collect Supernatant sep1->sep2 a1 Evaporate sep2->a1 a2 Reconstitute a1->a2 a3 Inject a2->a3

Protein Precipitation Workflow Diagram
B. Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.

Materials:

  • Biological sample (e.g., plasma, urine)

  • Extraction solvent (e.g., Ethyl Acetate or a mixture of Hexane:Ethyl Acetate), HPLC grade

  • Internal Standard (IS) solution

  • pH adjustment solution (e.g., 0.1 M NaOH to make the sample basic)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the biological sample into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution.

  • Add 50 µL of 0.1 M NaOH to adjust the pH to > 8.

  • Add 1 mL of the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 15 seconds and inject into the analytical instrument.

G Liquid-Liquid Extraction Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis Preparation s1 200 µL Sample s2 Add IS & Adjust pH s1->s2 e1 Add 1 mL Solvent s2->e1 e2 Vortex 2 min e1->e2 sep1 Centrifuge 5 min e2->sep1 sep2 Collect Organic Layer sep1->sep2 a1 Evaporate sep2->a1 a2 Reconstitute a1->a2 a3 Inject a2->a3

Liquid-Liquid Extraction Workflow Diagram

II. Analytical Methods and Validation Data

The following are proposed starting methods for the quantification of this compound. These methods and the accompanying validation data are hypothetical and should be fully validated in the user's laboratory.

A. HPLC-UV Method

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 6.8) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 254 nm

  • Run Time: 10 minutes

Hypothetical Validation Data:

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL

Precision and Accuracy (Hypothetical):

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC304.56.298.5
MQC3003.14.8101.2
HQC15002.53.999.8
B. LC-MS/MS Method

Instrumentation and Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1 236.1 -> Q3 165.1 (Quantifier), Q1 236.1 -> Q3 120.1 (Qualifier)

    • Internal Standard: To be determined based on the selected IS.

Hypothetical Validation Data:

ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Precision and Accuracy (Hypothetical):

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.18.210.5105.3
LQC0.36.58.197.6
MQC504.15.9102.1
HQC4003.24.599.2

III. Summary and Conclusion

This application note provides a framework for the quantitative analysis of this compound in biological samples. The outlined sample preparation protocols and analytical methods are based on established practices for similar small molecules. It is imperative that researchers and drug development professionals validate these or any modified methods according to regulatory guidelines to ensure the reliability and accuracy of their results. The provided hypothetical data serves as a guide for expected performance characteristics. Further optimization may be necessary depending on the specific biological matrix and the required sensitivity of the assay.

Standard operating procedure for the purification of Ethyl 4-morpholinobenzoate by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a detailed standard operating procedure (SOP) for the purification of Ethyl 4-morpholinobenzoate using flash column chromatography. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a chemical intermediate with applications in pharmaceutical and materials science research. Synthesis of this compound often results in a crude product containing residual starting materials, byproducts, and other impurities. Flash column chromatography is an effective and widely used technique for the rapid purification of such organic compounds, yielding a product of high purity suitable for subsequent applications. This protocol outlines the materials, equipment, and step-by-step procedure for the efficient purification of this compound.

Data Summary

The following table summarizes the typical parameters and expected results for the purification of this compound. These values are based on the purification of structurally similar compounds and may require optimization for specific crude mixtures.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is suitable for this separation.
Mobile Phase (Eluent) 15-25% Ethyl Acetate in Hexanes (v/v)The optimal ratio should be determined by TLC analysis.
TLC Rf Value ~0.3 - 0.4In 20-30% Ethyl Acetate in Hexanes.
Crude Sample Purity VariableDependent on the synthetic route and work-up procedure.
Post-Purification Purity >98% (by NMR or GC-MS)Achievable with careful fraction collection.
Recovery Yield 85-95%Dependent on loading technique and fraction collection.

Experimental Protocol

This section details the methodology for the purification of this compound by flash column chromatography.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (ACS grade or higher)

  • Hexanes (ACS grade or higher)

  • Dichloromethane (for dry loading)

  • Sand (acid-washed)

  • Cotton or Glass Wool

  • TLC plates (silica gel coated)

  • Potassium permanganate (KMnO4) stain or UV lamp for visualization

Equipment:

  • Glass chromatography column

  • Separatory funnel (for gradient elution)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

  • TLC developing chamber

  • Capillary tubes for spotting

  • Fume hood

  • Clamps and stand

Step-by-Step Procedure

Step 1: Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., 20%, 30%).

  • Visualize the developed plate using a UV lamp and/or by staining with potassium permanganate.

  • The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4, with good separation from impurities.[1]

Step 2: Column Preparation (Wet Packing)

  • Securely clamp a glass chromatography column in a vertical position inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (the solvent system with slightly lower polarity than the one determined by TLC, e.g., 15% ethyl acetate in hexanes if 20% was optimal for TLC).[1] For 1 gram of crude product, use approximately 40-50 grams of silica gel.[1]

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica gel. Do not let the silica gel run dry.

  • Add another thin layer of sand on top of the packed silica to prevent disturbance when adding the sample or eluent.[1]

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

  • Carefully add this powder onto the top of the prepared column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Apply gentle air pressure to the top of the column to start the elution process.

  • Begin collecting fractions in test tubes or flasks as the solvent elutes from the column.

  • Continuously monitor the collected fractions by TLC to identify which fractions contain the pure product.

Step 5: Product Isolation

  • Based on the TLC analysis of the collected fractions, combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Visualizations

The following diagrams illustrate the workflow and logical steps of the purification procedure.

experimental_workflow crude Crude Ethyl 4-morpholinobenzoate tlc TLC Analysis to Determine Optimal Solvent System crude->tlc column_prep Column Preparation (Wet Packing with Silica Gel) tlc->column_prep sample_load Sample Loading (Dry Loading) column_prep->sample_load elution Elution and Fraction Collection sample_load->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporation Solvent Evaporation (Rotary Evaporator) combine->evaporation pure_product Pure Ethyl 4-morpholinobenzoate evaporation->pure_product analysis Purity Analysis (NMR, GC-MS) pure_product->analysis logical_relationship cluster_prep Preparation Phase cluster_separation Separation Phase cluster_analysis Analysis & Isolation Phase tlc_analysis Determine Eluent (TLC) prepare_column Prepare Column tlc_analysis->prepare_column load_sample Load Sample onto Column prepare_column->load_sample prepare_sample Prepare Sample (Dry Load) prepare_sample->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions (TLC) collect_fractions->monitor_fractions pool_fractions Pool Pure Fractions monitor_fractions->pool_fractions isolate_product Isolate Product (Evaporation) pool_fractions->isolate_product

References

Safe Handling, Storage, and Disposal of Ethyl 4-morpholinobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of Ethyl 4-morpholinobenzoate (CAS No. 19614-15-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on general principles for handling similar chemical structures, such as other benzoate esters and morpholine derivatives. Researchers must exercise caution and should endeavor to obtain a compound-specific SDS from their supplier before commencing any work. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Quantitative Data Summary

A comprehensive summary of quantitative safety data could not be compiled due to the absence of a publicly available, detailed Safety Data Sheet for this compound. The table below is presented as a template. Researchers should populate this table with specific data from a supplier-provided SDS once obtained.

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₃
Molecular Weight235.28 g/mol
AppearanceWhite to off-white crystalline powderSupplier Information
Melting Point86-88°C[1]
Boiling Point383.8°C at 760 mmHg[1]
Flash Point185.9°C[1]
SolubilityInsoluble in water.General Information
Permissible Exposure LimitNot Established
LD50 (Oral, Rat)Not Available

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure and associated risks.

  • Eye Protection: Chemical safety goggles or a face shield are required.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Inspect gloves for integrity before each use.

  • Body Protection: A laboratory coat must be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.[4]

Safe Handling Procedures

Adherence to the following handling procedures will help ensure a safe laboratory environment.

  • Engineering Controls: All weighing and handling of the solid compound should be performed in a chemical fume hood to control airborne dust.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Dispensing: When transferring the solid, use a spatula or other appropriate tool to minimize dust generation. Avoid creating dust clouds.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

Storage Protocols

Proper storage is crucial for maintaining the integrity of the compound and preventing accidents.

  • Container: Store in a tightly sealed, properly labeled container.[5] The label should include the full chemical name, CAS number, and any relevant hazard warnings.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[4]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[6]

Spill and Leak Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE as outlined in Section 1.

    • Gently sweep or scoop the spilled material into a labeled, sealable container for disposal. Avoid generating dust.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

    • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact the institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area until authorized by EHS personnel.

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused compound, contaminated materials (e.g., gloves, paper towels), and solutions in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Disposal: Arrange for pickup and disposal by the institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Signaling Pathways and Workflows

The following diagram illustrates the general workflow for the safe handling, storage, and disposal of this compound.

Safe_Handling_Workflow start Start: Obtain Ethyl 4-morpholinobenzoate assess Assess Hazards (Review SDS) start->assess ppe Don Personal Protective Equipment (PPE) assess->ppe handling Handling Operations (Weighing, Transferring) ppe->handling storage Proper Storage (Cool, Dry, Well-Ventilated) handling->storage Store Unused Material spill Spill Occurs handling->spill waste_gen Generate Waste handling->waste_gen Generate Contaminated Material storage->handling Retrieve for Use spill_response Spill Response Protocol spill->spill_response spill_response->waste_gen disposal Segregate and Label Hazardous Waste waste_gen->disposal end End of Process: Waste Pickup disposal->end

Caption: Workflow for Safe Handling of this compound.

Disclaimer: The information provided in these application notes is intended for guidance only and is based on general chemical safety principles. It is not a substitute for a substance-specific Safety Data Sheet. All laboratory personnel must be trained in safe laboratory practices and should consult their institution's safety policies and procedures. The user assumes all responsibility for the safe handling, storage, and disposal of this chemical.

References

Establishing Optimal Reaction Conditions for the Synthesis of Ethyl 4-morpholinobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-morpholinobenzoate, a valuable intermediate in pharmaceutical and materials science research. Two primary synthetic routes are discussed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The information presented herein is designed to guide researchers in establishing optimal reaction conditions to achieve high yields and purity.

Synthetic Strategies

This compound can be efficiently synthesized by forming a carbon-nitrogen bond between a substituted benzene ring and morpholine. The two most common and effective methods to achieve this transformation are Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a well-established method for the synthesis of aryl amines.[1] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The subsequent departure of a leaving group restores the aromaticity of the ring. For the synthesis of this compound, this typically involves the reaction of morpholine with an ethyl 4-halobenzoate, where the halogen acts as the leaving group. The presence of the electron-withdrawing ethyl ester group in the para position is crucial for activating the aromatic ring towards nucleophilic attack.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is often preferred due to its broad substrate scope, tolerance of various functional groups, and generally high yields.[4] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is critical for the efficiency of the catalytic cycle.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters and their effects on the yield of this compound synthesis. This data, compiled from analogous reactions in the literature, serves as a guide for optimizing reaction conditions.

Table 1: Optimization of Nucleophilic Aromatic Substitution (SNAr)
EntryStarting Material (Aryl Halide)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl 4-fluorobenzoateK₂CO₃DMSO12012~90[5] (analogous)
2Ethyl 4-fluorobenzoateEt₃NDMSO12024Moderate[6] (analogous)
3Ethyl 4-chlorobenzoateK₂CO₃DMSO15024Low[2] (principle)
4Ethyl 4-bromobenzoateK₂CO₃DMSO15024Very Low[2] (principle)
5Ethyl 4-fluorobenzoateK₂CO₃DMF12012HighGeneral Knowledge
6Ethyl 4-fluorobenzoateNaHTHF658Moderate to HighGeneral Knowledge

Note: Yields are based on analogous reactions and general principles of SNAr. Ethyl 4-fluorobenzoate is the most reactive starting material for this transformation due to the high electronegativity of fluorine, which activates the ring and also acts as a good leaving group in this context.

Table 2: Optimization of Buchwald-Hartwig Amination
EntryAryl HalidePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl 4-bromobenzoatePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012>95[3] (analogous)
2Ethyl 4-bromobenzoatePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10018High[3] (analogous)
3Ethyl 4-chlorobenzoatePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄t-BuOH11024High[3] (analogous)
4Ethyl 4-bromobenzoatePd-PEPPSI-iPent (1)-KOtBuToluene80391[7]
5Ethyl 4-chlorobenzoate[Pd(IPr)Cl₂(AN)] (2)-KOtBuTHF701298[4] (analogous)

Note: The choice of ligand is crucial, with bulky, electron-rich phosphine ligands generally providing the best results. The base also plays a significant role, with sodium tert-butoxide and potassium phosphate being common choices.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

Materials:

  • Ethyl 4-fluorobenzoate

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-fluorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • Ethyl 4-bromobenzoate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine ethyl 4-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

  • Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Ethyl 4-fluorobenzoate Morpholine K2CO3 heating Heat to 120°C (12-24h) reagents->heating Combine solvent Anhydrous DMSO solvent->heating extraction Aqueous Work-up & Extraction with EtOAc heating->extraction Cool & Quench drying Drying (MgSO4) & Concentration extraction->drying purification Column Chromatography or Recrystallization drying->purification product This compound purification->product

Caption: Experimental workflow for the SNAr synthesis of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Ethyl 4-bromobenzoate Morpholine NaOtBu heating Heat to 100°C (12-18h) reagents->heating Combine catalyst Pd2(dba)3 / XPhos catalyst->heating solvent Anhydrous Toluene solvent->heating extraction Quench (NH4Cl) & Extraction with EtOAc heating->extraction Cool & Quench drying Drying (Na2SO4) & Concentration extraction->drying purification Flash Column Chromatography drying->purification product This compound purification->product

Caption: Experimental workflow for the Buchwald-Hartwig synthesis of this compound.

SNAr_Mechanism start Ethyl 4-fluorobenzoate + Morpholine intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack product This compound intermediate->product Elimination of Leaving Group leaving_group Fluoride Ion intermediate->leaving_group

Caption: Simplified mechanism of the SNAr reaction.

References

Investigating the use of Ethyl 4-morpholinobenzoate in the synthesis of polymers or materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine group is known to be incorporated into materials to act as curing agents, stabilizers, and cross-linking agents.[1] Furthermore, derivatives of morpholine have been functionalized to create stimuli-responsive polymers.[2] The benzoate structure is a key component of high-performance polyarylates, which are noted for their strength and thermal stability.[3] This prospective study outlines hypothetical polymerization routes for Ethyl 4-morpholinobenzoate and suggests potential properties and applications for the resulting polymers.

Hypothetical Polymerization Pathways

Two primary hypothetical pathways for the polymerization of this compound are proposed:

  • Polycondensation via Transesterification: The ethyl ester group of this compound can potentially undergo transesterification reactions to form a polyester. This would require a co-monomer containing two hydroxyl groups (a diol) or the self-condensation of a hydroxy-functionalized derivative of the monomer.

  • Ring-Opening Polymerization of a Modified Monomer: While the morpholine ring in this compound is stable, it is conceivable to synthesize a related morpholine-2,5-dione derivative from a precursor, which could then undergo ring-opening polymerization to yield a polydepsipeptide.[4][5]

  • Polymerization via Functionalization: The aromatic ring could be functionalized with a polymerizable group, such as a vinyl or acetylene group, to enable addition polymerization.

This application note will focus on the first and most direct hypothetical pathway: polycondensation via transesterification.

Application: Synthesis of a Novel Morpholine-Containing Polyester

Objective: To synthesize a linear polyester by reacting this compound with a diol via transesterification. The resulting polymer would contain morpholine moieties in the side chains, which could impart unique solubility characteristics and potential for post-polymerization modification.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Transesterification Transesterification This compound->Transesterification Diol (e.g., Ethylene Glycol) Diol (e.g., Ethylene Glycol) Diol (e.g., Ethylene Glycol)->Transesterification Morpholine-Containing Polyester Morpholine-Containing Polyester Transesterification->Morpholine-Containing Polyester Ethanol (byproduct) Ethanol (byproduct) Transesterification->Ethanol (byproduct)

Caption: Proposed synthesis of a morpholine-containing polyester.

Experimental Protocols

Materials and Equipment
  • This compound (Monomer 1)

  • Ethylene Glycol (Monomer 2)

  • Titanium(IV) butoxide (Catalyst)

  • Antimony(III) oxide (Catalyst)

  • Diphenyl ether (High-boiling solvent)

  • Schlenk line apparatus

  • High-temperature magnetic stirrer with heating mantle

  • Distillation apparatus

  • Vacuum oven

Protocol 1: Melt Polycondensation
  • Monomer Preparation: Dry this compound and ethylene glycol over molecular sieves for 24 hours.

  • Charging the Reactor: In a Schlenk flask equipped with a mechanical stirrer and a distillation outlet, add this compound (1 equivalent) and ethylene glycol (1.1 equivalents).

  • Catalyst Addition: Add titanium(IV) butoxide (0.1 mol%) and antimony(III) oxide (0.05 mol%) to the reaction mixture.

  • First Stage (Ester Interchange): Heat the mixture to 180-200°C under a slow stream of inert gas (e.g., nitrogen or argon). Ethanol will be evolved as a byproduct and should be collected in the distillation receiver. Continue this stage for 2-3 hours or until the theoretical amount of ethanol has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 torr. This will facilitate the removal of excess ethylene glycol and drive the polymerization to completion.

  • Polymer Isolation: Continue the reaction under high vacuum for 3-4 hours, during which the viscosity of the melt will increase significantly. Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide) and precipitated in a non-solvent like methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

Protocol 2: Solution Polycondensation
  • Monomer and Solvent Preparation: Dry all reactants and the high-boiling solvent (diphenyl ether) as described in Protocol 1.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet, dissolve this compound (1 equivalent) and ethylene glycol (1.1 equivalents) in diphenyl ether.

  • Catalyst Addition: Add the catalysts as described in Protocol 1.

  • Polymerization: Heat the solution to the boiling point of the solvent (approx. 257°C) under a continuous flow of inert gas. The evolved ethanol will be removed with the solvent vapors.

  • Polymer Isolation: After 4-6 hours of reaction, cool the mixture to room temperature. The polymer will precipitate from the solvent. Filter the solid polymer and wash it thoroughly with a low-boiling solvent like acetone to remove the residual high-boiling solvent.

  • Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.

Data Presentation

The following table summarizes the expected properties of the hypothetical morpholine-containing polyester, based on data for analogous aromatic polyesters.

PropertyExpected ValueAnalytical Method
Molecular Weight (Mn)10,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5GPC
Glass Transition Temp (Tg)120 - 160 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)240 - 280 °CDSC
Decomposition Temp (Td)> 350 °CThermogravimetric Analysis (TGA)
SolubilitySoluble in polar aprotic solvents (DMF, NMP, DMSO)Solubility Tests

Logical Workflow for Polymer Characterization

G A Synthesized Polymer B Structural Analysis A->B C Molecular Weight Determination A->C D Thermal Properties A->D E Solubility Testing A->E F FTIR Spectroscopy B->F G NMR Spectroscopy B->G H Gel Permeation Chromatography (GPC) C->H I Differential Scanning Calorimetry (DSC) D->I J Thermogravimetric Analysis (TGA) D->J

Caption: Workflow for the characterization of the synthesized polymer.

Conclusion and Future Directions

This application note presents a prospective investigation into the use of this compound as a monomer for the synthesis of novel polyesters. The proposed experimental protocols provide a starting point for researchers to explore this possibility. The resulting morpholine-containing polymers are anticipated to exhibit high thermal stability and unique solubility profiles.

Future research could focus on:

  • Synthesizing and characterizing the proposed polyester.

  • Investigating the influence of different diol co-monomers on the polymer properties.

  • Exploring the post-polymerization modification of the morpholine ring to introduce further functionalities.

  • Evaluating the potential of these new materials in applications such as gas separation membranes, high-performance coatings, or as matrices for drug delivery systems.

It is important to reiterate that this is a hypothetical application note, and the feasibility of these reactions and the properties of the resulting polymers would need to be confirmed through experimental work.

References

Lack of Specific High-Throughput Screening Data for Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and bioassay data reveals a lack of specific high-throughput screening (HTS) assays centered on Ethyl 4-morpholinobenzoate. Consequently, detailed application notes, quantitative data tables, and specific experimental protocols for HTS campaigns involving this compound cannot be provided at this time.

While direct HTS data for this compound is not publicly available, the constituent chemical moieties, morpholine and benzoate, are prevalent in compounds screened for a wide range of biological activities. The information below provides a general context for the potential applications of such compounds in drug discovery, based on research into structurally related molecules.

General Biological and Pharmacological Context

The morpholine ring is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties that can improve the pharmacokinetic profile of drug candidates. Derivatives of morpholine have been investigated in numerous therapeutic areas. Similarly, benzoate derivatives are also explored for various biological activities.

Potential Areas of Investigation for this compound and its Analogs:

  • Oncology: Morpholine-containing compounds have been developed as inhibitors of various cancer-related targets. For instance, derivatives of benzomorpholine have been synthesized and evaluated as inhibitors of EZH2, a histone methyltransferase implicated in non-small cell lung cancer.

  • Central Nervous System (CNS) Disorders: The morpholine scaffold is often incorporated into compounds targeting the CNS due to its potential to enhance blood-brain barrier permeability.

  • Inflammatory and Immune Responses: Compounds containing a morpholine moiety have been identified as agonists of the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of Th17 cell differentiation, suggesting potential applications in immunotherapy.

Hypothetical High-Throughput Screening Workflow

Should a researcher wish to investigate the biological activity of this compound in a high-throughput format, a general workflow could be conceptualized. The following diagram illustrates a typical HTS workflow, which could be adapted for screening this compound against a chosen biological target.

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Assay_Dev Assay Development (Target Identification) Plate_Prep Compound Plate Preparation Assay_Dev->Plate_Prep Define Assay Parameters Screening High-Throughput Screening Plate_Prep->Screening Transfer to Assay Plates Reagent_Prep Reagent Preparation Reagent_Prep->Screening Data_Analysis Data Analysis (Hit Identification) Screening->Data_Analysis Raw Data Hit_Validation Hit Validation (Dose-Response) Data_Analysis->Hit_Validation Primary Hits Lead_Opt Lead Optimization Hit_Validation->Lead_Opt Confirmed Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Conclusion

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 4-morpholinobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the yield and purity of Ethyl 4-morpholinobenzoate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Starting materials (e.g., ethyl 4-halobenzoate, morpholine) may be degraded or impure. For catalyzed reactions, the catalyst may be inactive. 2. Incorrect Reaction Conditions: Temperature may be too low, or reaction time may be insufficient. 3. Atmospheric Contamination: For air-sensitive reactions like the Buchwald-Hartwig amination, oxygen can deactivate the catalyst.1. Reagent Quality Check: Ensure the purity of starting materials using techniques like NMR or GC-MS. Use fresh, high-purity morpholine. For Buchwald-Hartwig, use a fresh, active catalyst and high-quality anhydrous solvents. 2. Optimize Conditions: Gradually increase the reaction temperature and monitor progress by TLC or HPLC. Increase the reaction time. For Nucleophilic Aromatic Substitution (SNA_r), higher temperatures are often required. 3. Ensure Inert Atmosphere: For Buchwald-Hartwig reactions, thoroughly degas the solvent and use an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.[1]
Presence of Significant Side Products 1. Di-arylation (in Buchwald-Hartwig): Formation of a bis-aryl amine byproduct. 2. Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid, especially if using a strong base or aqueous workup conditions. 3. Competing Reactions: For SNA_r, other nucleophiles present as impurities can compete with morpholine.1. Adjust Stoichiometry: Use a slight excess of the aryl halide relative to morpholine to minimize di-arylation. 2. Control Basicity and Workup: Use a non-nucleophilic base. During workup, use a mild aqueous base like sodium bicarbonate for neutralization and avoid prolonged exposure to strongly acidic or basic conditions.[2] 3. Use Pure Reagents: Ensure the purity of all reagents to avoid unwanted side reactions.
Reaction Stalls Before Completion 1. Catalyst Deactivation (Buchwald-Hartwig): The palladium catalyst may have been deactivated by impurities or oxygen. 2. Insufficient Base: The base may have been consumed by acidic impurities or is not strong enough to facilitate the catalytic cycle.1. Add Fresh Catalyst: If the reaction stalls, adding a small portion of fresh catalyst may restart it. Ensure all solvents and reagents are rigorously dried and deoxygenated. 2. Add More Base: Add an additional portion of the base. Consider using a stronger base if weak bases are being used. Common strong bases for Buchwald-Hartwig include sodium tert-butoxide (t-BuONa) and lithium tert-butoxide (t-BuOLi).[1]
Product is Difficult to Purify 1. Similar Polarity of Product and Impurities: Unreacted starting material or byproducts may have similar chromatographic behavior to the desired product. 2. Product is an Oil: The product may not crystallize easily due to residual solvent or impurities.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Attempt Recrystallization: Try different solvents or solvent mixtures for recrystallization.[3] If the product is an oil, try to obtain a small pure sample via chromatography to use as a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods are:

  • Nucleophilic Aromatic Substitution (SNA_r): This method involves the reaction of an activated aryl halide, typically ethyl 4-fluorobenzoate, with morpholine. The reaction is driven by the electron-withdrawing nature of the ester group, which activates the aromatic ring for nucleophilic attack.[4][5]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., ethyl 4-bromobenzoate or ethyl 4-chlorobenzoate) and morpholine.[6] This method is known for its broad substrate scope and high efficiency, often providing better yields under milder conditions than SNA_r.[6]

Q2: For Nucleophilic Aromatic Substitution, which starting material is better: ethyl 4-fluorobenzoate or ethyl 4-chlorobenzoate?

A2: For SNA_r reactions, the reactivity of the leaving group is often F > Cl > Br > I.[5] Therefore, ethyl 4-fluorobenzoate is typically more reactive and will likely give a higher yield or require milder reaction conditions compared to ethyl 4-chlorobenzoate.

Q3: My yield is consistently low. What are the key parameters to investigate for improvement?

A3: To improve a low yield, systematically investigate the following:

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of morpholine can sometimes help drive the reaction to completion.

  • Temperature: Many SNA_r reactions require elevated temperatures to proceed at a reasonable rate. For Buchwald-Hartwig, an optimal temperature exists that balances reaction rate with catalyst stability.

  • Solvent: The choice of solvent is crucial. For SNA_r, polar aprotic solvents like DMSO or DMF are often effective. For Buchwald-Hartwig, non-polar solvents like toluene or 1,4-dioxane are commonly used.[1]

  • Catalyst System (for Buchwald-Hartwig): The combination of palladium precursor and ligand is critical. Different ligands can have a profound impact on yield.[7] Screening different ligands is often necessary for optimization.

  • Base: The choice and amount of base are critical for both methods. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide are preferred.[1]

Q4: How should I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting material, product, and any major byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[8]

Quantitative Data on Reaction Optimization

Optimizing reaction conditions is key to maximizing yield. The following tables summarize data for analogous C-N coupling reactions, which can serve as a starting point for the synthesis of this compound.

Table 1: Effect of Ligand and Base in Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine (Illustrative Example)

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XPhost-BuONaToluene100>95
[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-Dioxane10098
Pd(OAc)₂BINAPCs₂CO₃Toluene11090
Pd(dppf)Cl₂(none)i-Pr₂NHToluene7085

Data is representative of typical conditions found in the literature for similar couplings.[1]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNA_r)

This protocol is a general guideline for the reaction of ethyl 4-fluorobenzoate with morpholine.

  • Materials:

    • Ethyl 4-fluorobenzoate (1.0 eq.)

    • Morpholine (1.2 eq.)

    • Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask, add ethyl 4-fluorobenzoate, potassium carbonate, and DMSO.

    • Add morpholine to the mixture.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general method using ethyl 4-bromobenzoate.

  • Materials:

    • Ethyl 4-bromobenzoate (1.0 eq.)

    • Morpholine (1.2 eq.)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (t-BuONa) (1.4 eq.)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene, followed by ethyl 4-bromobenzoate and morpholine via syringe.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or HPLC until completion (typically 2-24 hours).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Catalyst, Ligand, & Base to Flask inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert add 3. Add Solvent & Reactants inert->add heat 4. Heat to Target Temperature add->heat monitor 5. Monitor by TLC / HPLC heat->monitor quench 6. Quench Reaction monitor->quench extract 7. Aqueous Extraction quench->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_tlc Analyze TLC/HPLC Data start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Starting material remains side_products Side Products Formed check_tlc->side_products New spots/ peaks observed workup_loss Loss During Workup check_tlc->workup_loss Clean reaction, low isolated mass sol_incomplete Increase Time/Temp Check Catalyst/Base Activity Ensure Inert Atmosphere incomplete->sol_incomplete sol_side_products Adjust Stoichiometry Lower Temperature Change Solvent/Ligand side_products->sol_side_products sol_workup_loss Optimize Extraction pH Use Different Recrystallization Solvent workup_loss->sol_workup_loss

Caption: Troubleshooting logic for addressing low reaction yield.

References

Identification and characterization of impurities in Ethyl 4-morpholinobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Ethyl 4-morpholinobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 4-morpholinobenzoic acid with ethanol, using an acid catalyst such as sulfuric acid.[1][2] This reaction is an equilibrium process, meaning it is reversible. The primary challenge is the formation of water as a byproduct, which can hydrolyze the ester back to the starting materials, thereby limiting the yield.[3][4] To achieve a high yield, it is crucial to shift the equilibrium towards the product side.[1][5]

Q2: What are the potential sources of impurities in the synthesis of this compound?

A2: Impurities can originate from several sources throughout the synthetic process:

  • Starting Materials: Impurities present in the initial reactants, 4-morpholinobenzoic acid and ethanol, will be carried through the synthesis. Commercial morpholine, a precursor to 4-morpholinobenzoic acid, may contain trace amounts of N-nitrosomorpholine.[6]

  • Side Reactions: Unwanted chemical transformations that occur alongside the main esterification reaction can generate impurities.

  • Incomplete Reaction: Unreacted starting materials, primarily 4-morpholinobenzoic acid, will remain in the final product if the reaction does not go to completion.

  • Degradation Products: The product, this compound, may degrade under the reaction conditions (e.g., high temperature, strong acid), leading to the formation of degradation products.

  • Reagents and Solvents: Impurities from reagents like the acid catalyst and solvents used in the reaction and workup can also contaminate the final product.

Q3: What are the likely impurities to be found in a sample of this compound?

A3: Based on the synthetic route, the following are the most probable impurities:

  • 4-Morpholinobenzoic Acid: The unreacted starting carboxylic acid.

  • Diethyl Ether: Formed by the acid-catalyzed dehydration of two ethanol molecules, especially at higher temperatures.[7]

  • Byproducts of 4-Morpholinobenzoic Acid Synthesis: If 4-morpholinobenzoic acid is synthesized from 4-fluorobenzoic acid and morpholine, potential impurities could include unreacted 4-fluorobenzoic acid and potential byproducts from nucleophilic aromatic substitution.[8]

  • Over-alkylated Species: While less common in this specific synthesis, side reactions involving the morpholine nitrogen are a possibility under certain conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and analysis of this compound.

Low or No Product Formation
Potential Cause Recommended Solution(s)
Equilibrium Limitation: The reaction has reached equilibrium with a significant amount of unreacted starting materials.[3]Increase Excess of Ethanol: Use a larger excess of ethanol to shift the equilibrium towards the product.[1][5] Remove Water: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. Alternatively, add a drying agent like molecular sieves to the reaction mixture.[2]
Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid) may be old, hydrated, or used in an insufficient amount.Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. Optimize Catalyst Loading: Increase the catalyst concentration, typically to 1-5 mol% of the carboxylic acid.
Low Reaction Temperature: The reaction may be proceeding too slowly to reach a high conversion in a reasonable timeframe.Increase Reaction Temperature: Gently reflux the reaction mixture to increase the reaction rate. Monitor for potential side reactions.
Poor Quality Starting Materials: Impurities in 4-morpholinobenzoic acid or ethanol can inhibit the reaction.Purify Starting Materials: Ensure the purity of 4-morpholinobenzoic acid and use absolute ethanol.
Presence of Unexpected Peaks in Chromatogram (HPLC/GC)
Potential Cause Recommended Solution(s)
Unreacted 4-Morpholinobenzoic Acid: A peak corresponding to the starting carboxylic acid is observed.Optimize Reaction Conditions: Increase reaction time, temperature, or the amount of ethanol to drive the reaction to completion. Purification: Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic starting material.[9][10]
Formation of Diethyl Ether: A volatile, early-eluting peak may be observed, especially in GC analysis.Control Reaction Temperature: Avoid excessive heating during the reaction to minimize the dehydration of ethanol. Purification: Diethyl ether is highly volatile and can usually be removed during solvent evaporation.
Impurity from Starting Materials: Peaks corresponding to impurities from the initial reactants are present.Analyze Starting Materials: Run separate chromatograms of the starting 4-morpholinobenzoic acid and ethanol to identify any pre-existing impurities.
Product Degradation: The reaction conditions may be too harsh, leading to the degradation of the ester product.Milder Reaction Conditions: Consider using a milder acid catalyst or lowering the reaction temperature.

Identification and Characterization of Impurities

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification and characterization of impurities.

Table 1: Typical HPLC-UV Parameters for Analysis
ParameterValue
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 280 nm
Injection Volume 10 µL
Table 2: Expected Analytical Data for this compound and Potential Impurities
Compound Expected HPLC Retention Time (min) Expected Mass (m/z) for [M+H]⁺ Key ¹H NMR Signals (δ, ppm in CDCl₃)
This compound (Product) ~12.5236.137.9 (d, 2H), 6.8 (d, 2H), 4.3 (q, 2H), 3.8 (t, 4H), 3.3 (t, 4H), 1.3 (t, 3H)
4-Morpholinobenzoic Acid (Impurity A) ~8.2208.097.9 (d, 2H), 6.8 (d, 2H), 3.8 (t, 4H), 3.3 (t, 4H), 12.5 (s, 1H, COOH)
4-Fluorobenzoic Acid (Impurity B) ~9.5141.038.1 (dd, 2H), 7.1 (t, 2H), 12.8 (s, 1H, COOH)

Note: Retention times are estimates and will vary depending on the specific HPLC system and conditions.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase (e.g., 1:1000 dilution). Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (20% Acetonitrile).

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Run the gradient method as described in Table 1 and record the chromatogram at 254 nm.

  • Analysis: Identify the peaks corresponding to the product and potential impurities based on their retention times (compared to standards if available).

Protocol 2: GC-MS Analysis for Volatile Impurities and Product Confirmation
  • Sample Preparation: Dilute the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a standard GC-MS system with a non-polar capillary column (e.g., DB-5ms). Set the oven temperature program to ramp from 50°C to 280°C.

  • Injection: Inject 1 µL of the sample.

  • Data Acquisition: Acquire mass spectra in the range of m/z 40-400.

  • Analysis:

    • Identify the molecular ion peak of this compound (m/z 235).

    • Analyze the fragmentation pattern to confirm the structure. Key fragments would likely include loss of the ethyl group (m/z 206) and fragments corresponding to the morpholinobenzoyl cation (m/z 190).

    • Look for volatile impurities like diethyl ether at early retention times.

Protocol 3: ¹H NMR for Structural Confirmation and Purity Assessment
  • Sample Preparation: Dissolve a few milligrams of the purified product or crude mixture in a deuterated solvent such as CDCl₃.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the structure of this compound by assigning the peaks to the corresponding protons (see Table 2).

    • Integrate the peaks to determine the relative ratios of the product and any identified impurities. For example, the presence of unreacted 4-morpholinobenzoic acid would be indicated by a broad singlet for the carboxylic acid proton around 12.5 ppm.

Visualizations

Synthesis_Pathway 4-Morpholinobenzoic Acid 4-Morpholinobenzoic Acid Reaction 4-Morpholinobenzoic Acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 H2SO4 H2SO4->Reaction Catalyst This compound This compound Water Water Reaction->this compound Reaction->Water

Caption: Fischer esterification of 4-morpholinobenzoic acid with ethanol.

Impurity_Identification_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_characterization Characterization Crude Product Crude Product HPLC_UV HPLC-UV Analysis Crude Product->HPLC_UV NMR NMR Spectroscopy Crude Product->NMR Purity_Assessment Purity Assessment HPLC_UV->Purity_Assessment LC_MS LC-MS Analysis Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation GC_MS GC-MS Analysis GC_MS->Structure_Elucidation NMR->Structure_Elucidation Impurity_Identification Impurity Identification Purity_Assessment->Impurity_Identification Impurity_Identification->LC_MS Impurity_Identification->GC_MS

Caption: Workflow for impurity identification and characterization.

Troubleshooting_Logic Low_Yield Problem: Low Yield Check_TLC Check TLC for Starting Material Low_Yield->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Increase_Time_Temp Increase Reaction Time/Temp SM_Present->Increase_Time_Temp Yes Purification_Loss Product Loss During Purification? SM_Present->Purification_Loss No Add_Ethanol Add More Ethanol Increase_Time_Temp->Add_Ethanol Remove_Water Remove Water (Dean-Stark) Add_Ethanol->Remove_Water Check_Catalyst Check Catalyst Activity Remove_Water->Check_Catalyst Optimize_Workup Optimize Workup/Purification Purification_Loss->Optimize_Workup Yes Side_Reactions Side Reactions Evident? Purification_Loss->Side_Reactions No Adjust_Conditions Adjust Conditions (e.g., lower temp) Side_Reactions->Adjust_Conditions Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Strategies to improve the stability and shelf-life of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and shelf-life of Ethyl 4-morpholinobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the ester bond, yielding 4-morpholinobenzoic acid and ethanol. This reaction is susceptible to catalysis by both acidic and basic conditions.[1][2][3] Other potential degradation routes, which should be investigated through forced degradation studies, include oxidation of the morpholine ring and photodecomposition.[4][5][6]

Q2: How do pH and temperature affect the stability of this compound?

A2: The stability of this compound is significantly influenced by both pH and temperature.

  • pH: The ester linkage is prone to hydrolysis under both acidic and basic conditions, with the rate of degradation typically being lowest in the neutral pH range.[3][7][8] The presence of the morpholine group, a weak base, may influence the optimal pH for stability.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[9][10] For long-term storage, refrigeration or controlled room temperature is recommended. The relationship between temperature and degradation rate can be modeled using the Arrhenius equation to predict shelf-life at different storage conditions.[9]

Q3: What are some recommended storage conditions to maximize the shelf-life of this compound?

A3: To maximize shelf-life, this compound should be stored in a cool, dry, and dark place. The container should be well-sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is advisable. It is also crucial to protect the compound from light to prevent potential photodegradation.[6]

Q4: Which excipients can be used to improve the stability of a formulation containing this compound?

A4: Several types of excipients can enhance the stability of formulations containing this compound:[11][12][13]

  • Buffers: To maintain the pH of the formulation within a range that minimizes hydrolytic degradation, buffers such as phosphate or citrate buffers can be employed.[13][14]

  • Antioxidants: To prevent oxidative degradation, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be included.

  • Polymers: For solid dosage forms, polymers can form protective coatings to shield the active pharmaceutical ingredient (API) from moisture and light.[11]

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that might catalyze degradation reactions.

Q5: How is the shelf-life of this compound determined?

A5: The shelf-life is determined through stability testing under controlled conditions, following guidelines from the International Council for Harmonisation (ICH), such as ICH Q1A(R2) and Q1E.[9][15][16][17] This involves long-term studies under intended storage conditions and accelerated studies at elevated temperature and humidity.[9][16] The concentration of this compound and its degradation products are monitored over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[17] Statistical analysis of the degradation kinetics is then used to extrapolate the shelf-life, which is the time point at which the API concentration is expected to fall below a specified limit (e.g., 90% of its initial concentration).[9][16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid degradation of this compound in solution. Inappropriate pH: The pH of the solution may be too acidic or too basic, accelerating ester hydrolysis.[3][7][8]Measure the pH of the solution and adjust it to a near-neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate or citrate buffer).[13][14]
High temperature: The solution is being stored at an elevated temperature.[9]Store the solution at a lower temperature, such as in a refrigerator (2-8 °C), and minimize exposure to high temperatures during experiments.
Presence of contaminants: Metal ions or microbial contamination could be catalyzing degradation.Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to sequester metal ions. For longer-term storage, sterile filtration may be necessary.
Appearance of unknown peaks in HPLC chromatogram during stability studies. Formation of degradation products: These are likely degradation products from hydrolysis, oxidation, or photolysis.Conduct forced degradation studies to systematically generate and identify potential degradation products.[4][5] Use techniques like mass spectrometry (LC-MS) to elucidate the structures of the unknown peaks.
Interaction with excipients: The API may be reacting with an excipient in the formulation.Perform compatibility studies with individual excipients to identify any interactions.
Discoloration or physical changes in the solid form of this compound. Exposure to light: Photodegradation can lead to the formation of colored byproducts.[6]Store the solid compound in an amber-colored vial or in the dark to protect it from light.
Exposure to moisture: Hygroscopic compounds can absorb moisture, which may lead to hydrolysis or changes in physical form.Store the compound in a desiccator or a tightly sealed container with a desiccant.
Inconsistent results in stability-indicating assay. Non-validated analytical method: The analytical method may not be robust or specific for quantifying the API in the presence of its degradants.Develop and validate a stability-indicating HPLC method according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Sample preparation issues: Inconsistent extraction or dilution of samples can lead to variable results.Standardize the sample preparation protocol and ensure its reproducibility.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.[4][5]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep in the dark at room temperature for 24 hours.

    • Dilute and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid powder of this compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in the mobile phase, dilute, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV lamp (254 nm) for 24 hours.

    • Analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to identify degradation products.

Protocol 2: Shelf-Life Determination via Accelerated Stability Study

Objective: To estimate the shelf-life of an this compound formulation under defined storage conditions.[9][15][16]

Methodology:

  • Sample Preparation: Prepare at least three batches of the this compound formulation.

  • Storage Conditions: Store the samples in a stability chamber at accelerated conditions, e.g., 40°C ± 2°C and 75% ± 5% relative humidity (RH).

  • Time Points: Pull samples at predetermined time points, such as 0, 1, 2, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for:

    • Assay of this compound using a validated stability-indicating HPLC method.

    • Quantification of known and unknown degradation products.

    • Physical appearance, such as color and clarity (for solutions) or hardness and dissolution (for tablets).

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Perform a linear regression analysis on the data.[17]

    • Use the regression equation to determine the time at which the concentration is predicted to reach the 90% level of the initial concentration. This provides an estimate of the shelf-life.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product
0.1 M HCl, 60°C, 24h15.224-morpholinobenzoic acid
0.1 M NaOH, RT, 4h25.814-morpholinobenzoic acid
3% H₂O₂, RT, 24h8.53Oxidized morpholine species
Solid, 80°C, 48h3.11Minor unidentified peak
UV light, 254 nm, 24h12.34Multiple photoproducts

Table 2: Accelerated Stability Data for this compound Formulation (40°C/75% RH)

Time (Months)Batch 1 Assay (%)Batch 2 Assay (%)Batch 3 Assay (%)Average Assay (%)
0100.299.8100.1100.0
198.598.298.698.4
297.196.997.397.1
395.895.596.095.8
692.391.992.592.2

Visualizations

degradation_pathway main This compound acid 4-morpholinobenzoic acid main->acid Hydrolysis (Acid/Base) ethanol Ethanol main->ethanol Hydrolysis (Acid/Base) oxidized Oxidized Products main->oxidized Oxidation photo Photodegradation Products main->photo Photolysis

Caption: Primary degradation pathways of this compound.

stability_testing_workflow start Start: Prepare Batches of This compound Formulation storage Place samples in stability chambers (Long-term and Accelerated Conditions) start->storage pull Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) storage->pull analysis Analyze samples for: - Assay - Degradation Products - Physical Properties pull->analysis data Collect and tabulate data analysis->data stats Perform statistical analysis (e.g., regression analysis) data->stats shelf_life Determine Shelf-Life stats->shelf_life

Caption: Experimental workflow for shelf-life determination.

troubleshooting_logic issue Issue: Rapid Degradation Observed check_ph Check pH of Solution issue->check_ph check_temp Check Storage Temperature issue->check_temp check_light Check for Light Exposure issue->check_light ph_ok pH in optimal range? check_ph->ph_ok temp_ok Temp controlled? check_temp->temp_ok light_ok Protected from light? check_light->light_ok ph_ok->temp_ok Yes adjust_ph Action: Adjust pH with buffer ph_ok->adjust_ph No temp_ok->light_ok Yes adjust_temp Action: Store at lower temperature temp_ok->adjust_temp No protect_light Action: Store in dark/amber vial light_ok->protect_light No investigate_other Investigate other causes: - Contaminants - Oxidants light_ok->investigate_other Yes

Caption: Logical troubleshooting flow for degradation issues.

References

Overcoming challenges in the purification of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 4-morpholinobenzoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of Purified Product

Potential Causes:

  • Incomplete reaction: The initial synthesis may not have gone to completion, leaving a significant amount of starting materials.

  • Product loss during extraction: The product may have poor partitioning between the organic and aqueous layers during workup.

  • Product loss during recrystallization: Using an excessive amount of solvent or washing the crystals with a solvent in which the product is significantly soluble can lead to loss of material.

  • Product loss during column chromatography: The compound may be strongly adsorbed to the stationary phase, or fractions may have been collected inefficiently.

Solutions:

  • Reaction Monitoring: Before starting the purification, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC).

  • Extraction Optimization: Perform extractions with an appropriate solvent and consider back-extracting the aqueous layer to recover any dissolved product.

  • Recrystallization Technique: Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the purified crystals with a minimal amount of ice-cold solvent.

  • Chromatography Optimization: Choose an appropriate solvent system that provides good separation and ensures the product elutes effectively. Monitor fraction collection carefully using TLC.

Problem 2: Product Fails to Crystallize During Recrystallization

Potential Causes:

  • Supersaturation not achieved: The solution may not be concentrated enough for crystals to form upon cooling.

  • Presence of impurities: Certain impurities can inhibit crystal formation.

  • Inappropriate solvent: The chosen solvent may not be ideal for the recrystallization of this compound.

  • Cooling too rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.

Solutions:

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the air-solvent interface.

    • Add a seed crystal of pure this compound.

    • Concentrate the solution by evaporating some of the solvent.

  • Solvent System Adjustment: If oiling out occurs, try redissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem 3: Persistent Impurities in the Final Product

Potential Causes:

  • Co-crystallization: Impurities with similar solubility profiles may crystallize along with the product.

  • Inadequate separation by column chromatography: The chosen eluent system may not be effective in separating the product from certain impurities.

  • Formation of a stable adduct: The product may form a stable complex with a solvent or impurity.

Solutions:

  • Multiple Recrystallizations: Perform a second recrystallization from a different solvent system.

  • Optimize Chromatography:

    • Use a gradient elution to improve separation.

    • Try a different stationary phase (e.g., alumina instead of silica gel).

  • Washing: Wash the crude product with a solvent that selectively dissolves the impurity but not the desired product.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • Q1: What is a common synthetic route for this compound and what are the likely impurities? A common method is the N-alkylation of ethyl 4-aminobenzoate with a morpholine precursor. Potential impurities include unreacted ethyl 4-aminobenzoate, over-alkylated byproducts, and residual base or solvent. Another route is the esterification of 4-morpholinobenzoic acid, which may leave unreacted starting acid.

Recrystallization

  • Q2: What is a good starting solvent for the recrystallization of this compound? Based on its structure (an aromatic ester with a morpholine group), a moderately polar solvent is a good starting point. Ethanol or a mixed solvent system like ethyl acetate/hexane could be effective. Experimentation with small amounts of the crude product is recommended to find the optimal solvent.

  • Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do? "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this, reheat the solution to dissolve the oil, add a small amount of a more polar solvent (the "good" solvent), and allow it to cool slowly. Alternatively, you can try to induce crystallization from the oil by scratching or seeding once it has cooled.

Column Chromatography

  • Q4: My compound is very polar and sticks to the top of the silica gel column. How can I elute it? For highly polar compounds, you may need to increase the polarity of your eluent system.[1] Consider using a solvent mixture with a higher percentage of a polar solvent like methanol or adding a small amount of a modifier like triethylamine to the eluent to reduce tailing and improve elution of basic compounds like morpholines.

  • Q5: How do I choose the right solvent system for column chromatography? The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 on a TLC plate for good separation.[1] Start with a relatively non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate until you achieve the desired separation of your product from its impurities.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₃H₁₇NO₃235.2886-88[2]369.6[3]
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.1988-90[4]172 (12.75 mmHg)[5]
4-Morpholinobenzoic acidC₁₁H₁₃NO₃207.23202-204-

Table 2: Solubility of Related Benzoate Esters in Common Solvents (Qualitative)

SolventEthyl Benzoate[3][4]Ethyl 4-hydroxybenzoate
WaterSlightly solubleSlightly soluble
EthanolSolubleSoluble
Ethyl AcetateSolubleSoluble
HexaneSolubleSparingly soluble
ChloroformSolubleSoluble

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the N-alkylation of ethyl 4-aminobenzoate.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a base such as potassium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Column Chromatography of this compound

  • Stationary Phase: Pack a chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimal hot solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling Dissolve->Cool No insoluble impurities HotFilter->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with cold solvent Filter->Wash Dry Drying Wash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization workflow for this compound.

Column_Chromatography_Troubleshooting Start Compound not eluting from column CheckPolarity Is eluent polarity sufficiently high? Start->CheckPolarity IncreasePolarity Increase eluent polarity (e.g., add more ethyl acetate or methanol) CheckPolarity->IncreasePolarity No CheckAlternative Consider alternative stationary phase (e.g., alumina, reverse phase) CheckPolarity->CheckAlternative Still no elution with highly polar eluent AddModifier Add a modifier to the eluent (e.g., triethylamine for basic compounds) CheckPolarity->AddModifier Yes, but tailing Success Compound elutes successfully IncreasePolarity->Success CheckAlternative->Success AddModifier->Success

Caption: Troubleshooting logic for compound elution in column chromatography.

References

Minimizing side product formation in the synthesis of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4-morpholinobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions (FAQs) to help you minimize side product formation, optimize reaction conditions, and overcome common challenges in your synthesis experiments.

Frequently Asked Questions (FAQs)

General Synthesis

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction involves reacting an ethyl 4-halobenzoate (typically the bromide or chloride) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This method uses a highly activated aryl halide, such as ethyl 4-fluorobenzoate, which reacts with morpholine, often in a polar aprotic solvent at elevated temperatures. The fluorine atom is a good leaving group when the aromatic ring is sufficiently electron-deficient.[3][4]

Troubleshooting: Buchwald-Hartwig Amination

Q2: My Buchwald-Hartwig reaction has a low yield. What are the common causes?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, RuPhos) is critical and substrate-dependent.[5] Sterically hindered and electron-rich ligands often improve catalytic activity.

  • Base Selection: The strength and solubility of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups like esters.[5] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[5]

  • Reaction Conditions: Reactions must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) as Pd(0) catalysts are oxygen-sensitive.[5] Anhydrous solvents are also essential. Insufficient temperature (typically 80-100°C) can lead to incomplete reactions, while excessive heat can cause catalyst decomposition.[5]

  • Purity of Reagents: Impurities in the starting materials (aryl halide or amine) can poison the catalyst.[5]

Q3: I am observing significant formation of ethyl benzoate as a side product. How can I prevent this?

A3: The formation of ethyl benzoate is due to a side reaction called hydrodehalogenation. This can occur when β-hydride elimination competes with the desired reductive elimination step in the catalytic cycle. To minimize this, consider using bulkier phosphine ligands which can sterically hinder the hydrodehalogenation pathway.[5]

Q4: My product is contaminated with ethyl 4-hydroxybenzoate. What is the cause?

A4: The presence of ethyl 4-hydroxybenzoate indicates a competing hydroxylation reaction. This is a known side reaction, particularly when using aqueous ammonia or hydroxide bases.[5][6] To suppress this pathway, ensure you are using anhydrous conditions and a non-hydroxide base. The choice of ligand is also critical; for instance, the KPhos ligand has been shown to suppress aryl hydroxylation.[6]

Q5: The ethyl ester group in my product is being hydrolyzed to a carboxylic acid. How do I avoid this?

A5: Hydrolysis of the ethyl ester occurs under harsh basic or acidic conditions, especially in the presence of water. To prevent this:

  • Use a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu or hydroxides.

  • Ensure strictly anhydrous reaction and workup conditions.

  • Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

  • During the workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully.

Troubleshooting: Nucleophilic Aromatic Substitution (SNAr)

Q6: My SNAr reaction is very slow or incomplete. How can I improve the reaction rate?

A6: The rate of SNAr reactions is highly dependent on several factors:

  • Leaving Group: The reaction is typically fastest with fluoride as the leaving group, followed by nitro, chloride, and bromide. Ensure you are using a sufficiently activated substrate like ethyl 4-fluorobenzoate.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Temperature: These reactions often require elevated temperatures (reflux) to proceed at a practical rate.[3]

  • Base: A non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is often added to neutralize the acid (e.g., HF) formed during the reaction, which can protonate the morpholine and render it non-nucleophilic.[3]

Troubleshooting Summary

The table below summarizes common issues and recommended solutions for the Buchwald-Hartwig amination synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst; wrong ligand/base combination; presence of oxygen/moisture.Screen different phosphine ligands (e.g., XPhos, RuPhos). Use a suitable base (e.g., NaOtBu, Cs₂CO₃). Ensure the reaction is run under a strict inert atmosphere with anhydrous solvents.[5]
Hydrodehalogenation Formation of ethyl benzoate side product.Use bulkier phosphine ligands to disfavor the competing β-hydride elimination pathway.[5]
Aryl Hydroxylation Formation of ethyl 4-hydroxybenzoate.Use strictly anhydrous conditions and non-hydroxide bases. Certain ligands like KPhos can suppress this side reaction.[5][6]
Ester Hydrolysis Formation of 4-morpholinobenzoic acid.Use weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). Maintain anhydrous conditions and use the minimum necessary temperature. Ensure a neutral workup.
Diarylamine Formation Over-reaction of primary amine starting materials.Not applicable for morpholine (a secondary amine). However, careful control of stoichiometry is generally good practice.[5]

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This is a general guideline and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk tube, add ethyl 4-bromobenzoate (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.5 mmol), morpholine (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 4-fluorobenzoate (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (1.5 mmol) to a polar aprotic solvent like DMF or DMSO (10 mL).

  • Reaction: Heat the reaction mixture to 120-150°C and stir for 18-24 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: After cooling, pour the reaction mixture into cold water.[7] A precipitate may form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Process and Pathway Diagrams

G cluster_start Start: Low Yield or Impure Product cluster_bh Buchwald-Hartwig Path cluster_snar SNAr Path start Identify Primary Synthesis Route bh_check Check Reaction Parameters: - Inert Atmosphere? - Anhydrous Solvent? - Correct Temp? start->bh_check Buchwald-Hartwig snar_check Check Reaction Parameters: - Activated Substrate? - Polar Aprotic Solvent? - Sufficient Heat? start->snar_check SNAr impurity_id_bh Identify Side Product(s) (GC-MS / NMR) bh_check->impurity_id_bh hydrodehalogenation Side Product: Ethyl Benzoate impurity_id_bh->hydrodehalogenation hydroxylation Side Product: Ethyl 4-hydroxybenzoate impurity_id_bh->hydroxylation hydrolysis_bh Side Product: 4-morpholinobenzoic acid impurity_id_bh->hydrolysis_bh solve_hydrode Solution: Use Bulky Ligand hydrodehalogenation->solve_hydrode solve_hydroxy Solution: Use Anhydrous Conditions / Non-OH Base hydroxylation->solve_hydroxy solve_hydrolysis_bh Solution: Use Weaker Base / Anhydrous Cond. hydrolysis_bh->solve_hydrolysis_bh end_node Achieve High Purity This compound solve_hydrode->end_node solve_hydroxy->end_node solve_hydrolysis_bh->end_node impurity_id_snar Identify Side Product(s) (GC-MS / NMR) snar_check->impurity_id_snar hydrolysis_snar Side Product: 4-morpholinobenzoic acid impurity_id_snar->hydrolysis_snar solve_hydrolysis_snar Solution: Anhydrous Conditions / Neutral Workup hydrolysis_snar->solve_hydrolysis_snar solve_hydrolysis_snar->end_node

Caption: Troubleshooting workflow for this compound synthesis.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br aryl_halide Ethyl 4-bromobenzoate + Morpholine pd2_complex [Ar-Pd(II)-Br]L₂ oxidative_addition->pd2_complex ligand_exchange Base-mediated Amine Coordination pd2_complex->ligand_exchange Morpholine hydrodehalogenation Hydrodehalogenation pd2_complex->hydrodehalogenation Competes with amine coordination hydroxylation Hydroxylation (OH⁻ source) pd2_complex->hydroxylation amido_complex [Ar-Pd(II)-N(morpholine)]L₂ ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product This compound reductive_elimination->product ethyl_benzoate Side Product: Ethyl Benzoate hydrodehalogenation->ethyl_benzoate ethyl_hydroxybenzoate Side Product: Ethyl 4-hydroxybenzoate hydroxylation->ethyl_hydroxybenzoate

Caption: Buchwald-Hartwig cycle and common off-cycle side reactions.

References

Guidelines for scaling up the production of Ethyl 4-morpholinobenzoate from lab to pilot scale

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up the Production of Ethyl 4-morpholinobenzoate

This technical support center provides comprehensive guidelines for researchers, scientists, and drug development professionals on scaling up the production of this compound from laboratory to pilot scale. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the synthesis and scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of 4-morpholinobenzoic acid with ethanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.

Q2: Why is continuous water removal crucial during the esterification process?

A2: Fischer esterification is a reversible reaction that produces water as a byproduct. The accumulation of water can shift the reaction equilibrium back towards the starting materials, thereby reducing the yield of the desired ester.[1] Continuous removal of water is essential to drive the reaction to completion and maximize the product yield.

Q3: What are the primary challenges when scaling up this reaction from the lab to a pilot plant?

A3: Key challenges in scaling up the production of this compound include:

  • Heat Management: Esterification reactions can be exothermic. The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation more challenging and increasing the risk of runaway reactions.

  • Mass Transfer and Mixing: Ensuring uniform mixing of reactants and catalyst in a large reactor is critical for consistent reaction rates and to avoid localized overheating.

  • Reaction Time: Operations such as charging reactants, heating, cooling, and product isolation take longer at a larger scale, which can affect product stability and impurity profiles.

  • Safety: Handling large quantities of flammable solvents like ethanol and corrosive acids like sulfuric acid requires stringent safety protocols and specialized equipment.

Q4: What are the recommended catalysts for this esterification, and what are their pros and cons?

A4:

  • Sulfuric Acid (H₂SO₄): It is a highly effective and inexpensive catalyst. However, it can cause charring and other side reactions at elevated temperatures and poses significant corrosion and handling hazards.

  • p-Toluenesulfonic Acid (p-TsOH): This is a solid, organic acid that is often easier to handle than sulfuric acid and tends to cause fewer side reactions. It is a common choice for substrates that may be sensitive to strong mineral acids.

  • Heterogeneous Catalysts (e.g., Acidic Resins, Zeolites): These solid catalysts can be easily filtered out of the reaction mixture, simplifying the workup process and allowing for catalyst recycling. However, they may exhibit lower activity compared to homogeneous catalysts.

Q5: What are the critical safety precautions to consider during the scale-up of this compound production?

A5: Key safety precautions include:

  • Conducting a thorough hazard and operability (HAZOP) study before scaling up.

  • Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and flame-retardant lab coats.

  • Ensuring the pilot plant is well-ventilated to handle flammable ethanol vapors.

  • Implementing robust temperature monitoring and control systems to prevent runaway reactions.

  • Having emergency quench and neutralization procedures in place.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Impure Starting Material: The 4-morpholinobenzoic acid may contain impurities that inhibit the reaction. 3. Insufficient Catalyst: The amount of catalyst may be too low for the reaction scale. 4. Low Reaction Temperature: The reaction may not have reached the required temperature for efficient conversion.1. Use a fresh, anhydrous acid catalyst. 2. Confirm the purity of the starting material using techniques like NMR or melting point analysis. Recrystallize if necessary. 3. Increase the catalyst loading incrementally, monitoring for improvements in yield. 4. Ensure the reaction mixture is refluxing at the appropriate temperature.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction time may have been too short. 2. Inefficient Water Removal: Water produced during the reaction is shifting the equilibrium back to the reactants.1. Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. 2. On a pilot scale, ensure the Dean-Stark trap or distillation setup is functioning efficiently to remove water.
Formation of Byproducts 1. Overheating: Excessive temperatures can lead to decomposition or side reactions. 2. Catalyst-Induced Side Reactions: Strong acids can promote unwanted reactions, such as dehydration or polymerization.1. Carefully control the reaction temperature and ensure even heating of the reactor. 2. Consider using a milder catalyst like p-TsOH or a heterogeneous catalyst.
Difficult Product Isolation/Purification 1. Emulsion Formation During Workup: The presence of both organic and aqueous phases with residual catalyst can lead to stable emulsions. 2. Co-precipitation of Impurities: Impurities may crystallize along with the product during recrystallization.1. Add a saturated brine solution during the aqueous wash to help break emulsions. 2. Optimize the recrystallization solvent system. A solvent pair (e.g., ethanol/water) may be necessary for effective purification.

Experimental Protocols

Laboratory-Scale Synthesis of this compound
  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 4-morpholinobenzoic acid (10.0 g, 0.048 mol), absolute ethanol (100 mL), and p-toluenesulfonic acid monohydrate (0.9 g, 0.0048 mol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Collect the water-ethanol azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Pilot-Scale Production of this compound
  • Reactor Setup: A 50 L glass-lined reactor equipped with a jacketed heating/cooling system, a mechanical stirrer, a reflux condenser, and a Dean-Stark trap is used.

  • Reactant Charging: Charge the reactor with 4-morpholinobenzoic acid (2.0 kg, 9.65 mol), absolute ethanol (20 L), and p-toluenesulfonic acid monohydrate (0.18 kg, 0.96 mol).

  • Reaction: Heat the reactor contents to reflux (approximately 78-80°C) with constant stirring. Continuously remove the water-ethanol azeotrope via the Dean-Stark trap. Monitor the reaction progress by HPLC.

  • Solvent Removal and Workup: Once the reaction is complete, cool the reactor to 40-50°C and distill off the excess ethanol under vacuum. Add ethyl acetate (20 L) to the residue and cool to 20-25°C. Transfer the mixture to an extraction vessel and wash with a saturated sodium bicarbonate solution followed by brine.

  • Isolation and Purification: Transfer the organic layer to a crystallizer. Concentrate the solution under vacuum to induce crystallization. Cool the slurry to 0-5°C and hold for 2-4 hours. Isolate the product by centrifugation and wash the cake with cold ethyl acetate. Dry the product under vacuum at 40-45°C to a constant weight.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
4-morpholinobenzoic acid207.22265-268N/AN/A
Ethanol46.07-114780.789
This compound235.2886-88N/A1.135
p-Toluenesulfonic acid190.22103-106N/AN/A

Table 2: Comparison of Lab vs. Pilot Scale Parameters

Parameter Laboratory Scale Pilot Scale
Batch Size 10 g2.0 kg
Reactor Volume 250 mL50 L
Solvent Volume 100 mL20 L
Catalyst Loading 10 mol%10 mol%
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-95%80-90%

Visualizations

Synthesis_Pathway 4-morpholinobenzoic_acid 4-morpholinobenzoic Acid Ethyl_4_morpholinobenzoate This compound 4-morpholinobenzoic_acid->Ethyl_4_morpholinobenzoate Fischer Esterification Ethanol Ethanol Ethanol->Ethyl_4_morpholinobenzoate H_plus H+ (Catalyst) H_plus->Ethyl_4_morpholinobenzoate Water Water Ethyl_4_morpholinobenzoate->Water +

Caption: Synthesis pathway of this compound.

Experimental_Workflow Start Start Reactant_Charging Reactant Charging Start->Reactant_Charging Reaction Reaction under Reflux Reactant_Charging->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Drying Drying Purification->Drying End Final Product Drying->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic Low_Yield Low Yield? Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Yes Check_Catalyst Check Catalyst Activity Check_Starting_Materials->Check_Catalyst Increase_Reaction_Time Increase Reaction Time Check_Catalyst->Increase_Reaction_Time Improve_Water_Removal Improve Water Removal Increase_Reaction_Time->Improve_Water_Removal Optimize_Temperature Optimize Temperature Improve_Water_Removal->Optimize_Temperature

References

Best practices to prevent the degradation of Ethyl 4-morpholinobenzoate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices to prevent the degradation of Ethyl 4-morpholinobenzoate during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most common degradation pathways for this compound are hydrolysis of the ester linkage and oxidation of the morpholine ring.

  • Hydrolysis: The ester bond is susceptible to cleavage by water, a reaction catalyzed by both acidic and basic conditions, yielding 4-morpholinobenzoic acid and ethanol.[1][2][3] The rate of hydrolysis is influenced by pH, temperature, and the duration of exposure to aqueous environments.

  • Oxidation: The nitrogen atom in the morpholine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents, atmospheric oxygen, or trace metal ions, which can act as catalysts.[1]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and lead to degradation.[1]

Q2: How should I store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it as a dry solid in a tightly sealed container at room temperature, protected from light and moisture. For solutions, especially aqueous ones, storage at room temperature is often preferred over refrigeration to prevent the compound from associating with container walls, which can be difficult to reverse.[4][5][6] If long-term storage is necessary, consider freeze-drying the compound.[6]

Q3: What are the optimal pH conditions for working with this compound in aqueous solutions?

A3: To minimize hydrolysis, it is best to work with this compound in neutral or slightly acidic aqueous solutions. Both strongly acidic and, particularly, alkaline conditions will accelerate the rate of ester hydrolysis.[2] If experimental conditions require a specific pH, it is crucial to use a well-buffered system and to minimize the time the compound spends in the solution.

Q4: Can I use any solvent to dissolve this compound?

A4: While this compound is soluble in many organic solvents, it is crucial to use high-purity, anhydrous solvents to prevent hydrolysis. If an aqueous buffer is necessary, it should be prepared with high-purity water and de-gassed to remove dissolved oxygen, which can participate in oxidative degradation.

Q5: My experimental results are inconsistent. Could this be due to compound degradation?

A5: Yes, inconsistent results can be a sign of compound degradation. Degradation can lead to a decrease in the concentration of the active compound and the formation of impurities that may interfere with your assay. It is advisable to regularly check the purity of your stock solutions and samples using an appropriate analytical method, such as HPLC.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity or lower than expected concentration Hydrolysis of the ester: This is likely if the compound has been in an aqueous solution, especially at non-neutral pH or elevated temperatures.- Prepare fresh solutions before use.- Minimize the time the compound is in an aqueous solution.- Work at lower temperatures (e.g., on ice) when possible.- Use anhydrous solvents whenever the experimental protocol allows.- Confirm the pH of your buffered solutions.
Oxidative degradation: Exposure to air (oxygen), oxidizing agents, or trace metal contaminants can cause degradation of the morpholine moiety.- Use de-gassed solvents and buffers.- Consider working under an inert atmosphere (e.g., nitrogen or argon).- Avoid sources of ignition and strong oxidizing agents.
Photodegradation: Exposure to UV or even ambient light can degrade the compound over time.- Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.[7]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products: New peaks often correspond to hydrolysis or oxidation products.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Use a stability-indicating analytical method to separate the parent compound from its degradants.
Precipitation in the solution Poor solubility or degradation to an insoluble product: The compound or its degradants may be precipitating out of solution.- Confirm the solubility of this compound in your specific solvent or buffer system.- Filter the solution through a 0.22 µm filter before use to remove any precipitate.[1]
Discoloration of the solution Degradation: The formation of colored byproducts can indicate degradation.- Prepare fresh solutions and store them properly, protected from light and air.- Investigate the identity of the colored species if it significantly impacts your experiment.

Quantitative Data Summary

ParameterConditionExpected Stability of Aromatic EstersRecommendations for this compound
pH Acidic (pH < 4)Moderate to low stability (acid-catalyzed hydrolysis)Minimize exposure time; use lowest effective temperature.
Neutral (pH 6-8)Highest stabilityOptimal pH range for aqueous solutions.
Alkaline (pH > 8)Low stability (base-catalyzed hydrolysis is rapid)Avoid if possible; if necessary, use low temperatures and short reaction times.
Temperature Refrigerated (2-8 °C)Generally stable in anhydrous organic solvents. In aqueous solutions, may promote precipitation.[4]For anhydrous organic solutions. For aqueous solutions, room temperature is often preferred to prevent precipitation.[4][5]
Room Temperature (20-25 °C)Generally stable as a solid and in anhydrous solvents. Hydrolysis can occur in aqueous solutions over time.Recommended for storage of both solid and aqueous solutions (in tightly sealed containers).[4][6]
Elevated (> 40 °C)Increased rate of degradation (hydrolysis and thermal decomposition).Avoid prolonged exposure to high temperatures.
Light Ambient LightPotential for slow degradation over extended periods.Store in amber vials or protect from light.[7]
UV LightRapid degradation (photolysis).[1]Avoid exposure to UV light sources.
Atmosphere Air (Oxygen)Potential for slow oxidation.For long-term storage or sensitive experiments, consider storing under an inert atmosphere.
Inert (N₂ or Ar)High stability.Recommended for long-term storage of solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol helps to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.

  • Thermal Degradation: Heat the solid compound at a temperature above its melting point or a solution at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a UV lamp.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples and a non-stressed control sample by a suitable analytical method, typically HPLC with UV and/or mass spectrometry detection.[1]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify new peaks, which are potential degradation products.

  • A decrease in the peak area of the parent compound indicates degradation.

Protocol 2: HPLC Method for Stability Analysis

This protocol describes a general reversed-phase HPLC method for the analysis of this compound and its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or formic acid for mobile phase modification.

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) may be required to separate the parent compound from more polar degradation products. A starting point could be a 50:50 (v/v) mixture.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is useful for method development).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dilute samples with the mobile phase to a concentration within the linear range of the method.

  • Filter all samples through a 0.45 µm syringe filter before injection.[8]

4. Analysis:

  • Inject a blank (mobile phase), a standard solution of this compound, and the experimental samples.

  • Quantify the amount of this compound by comparing its peak area to a calibration curve.

Visualizations

Degradation_Pathways main This compound hydrolysis_prod 4-morpholinobenzoic acid + Ethanol main->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) oxidation_prod Oxidized Morpholine Derivatives main->oxidation_prod Oxidation (O₂, H₂O₂) photolysis_prod Photodegradation Products main->photolysis_prod Photolysis (UV light) Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of Stock/Sample (e.g., HPLC) start->check_purity degradation_suspected Degradation Suspected check_purity->degradation_suspected Degradation products detected no_degradation Purity is High (Consider other experimental variables) check_purity->no_degradation No degradation detected review_storage Review Storage Conditions (Temp, Light, Atmosphere) degradation_suspected->review_storage review_protocol Review Experimental Protocol (pH, Solvent, Duration) degradation_suspected->review_protocol implement_changes Implement Corrective Actions (e.g., fresh solutions, inert atmosphere) review_storage->implement_changes review_protocol->implement_changes

References

Validation & Comparative

A Comparative Analysis of Ethyl 4-morpholinobenzoate and Other Prominent Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance their physicochemical and pharmacological properties. This guide provides a comparative analysis of Ethyl 4-morpholinobenzoate against other notable morpholine-containing compounds, offering insights for researchers, scientists, and drug development professionals. The comparison is based on available data regarding their synthesis, properties, and biological activities, supported by experimental protocols and visual diagrams.

Introduction to Morpholine in Drug Discovery

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in drug design.[1] Its presence in a molecule can impart favorable characteristics such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[2][3] The weak basicity of the morpholine nitrogen (pKa of morpholinium is about 8.5) allows for salt formation, which can enhance solubility and formulation options.[4] Furthermore, the morpholine ring can engage in hydrogen bonding via its oxygen atom and participate in various interactions within biological targets.[1][2] These properties have led to the incorporation of the morpholine moiety in a wide array of therapeutic agents, including anticancer, antibacterial, and central nervous system (CNS) active drugs.[2][5][6]

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of this compound and other selected morpholine-containing drugs. Note: Specific experimental data for this compound is limited in publicly available literature. The data presented here is for structurally related compounds and should be interpreted with caution.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaSolubility
Ethyl 4-(morpholin-4-yl)benzoateC13H17NO3235.28Not availableNot available
Ethyl 4-(morpholine-4-carboxamido)benzoate[7]C14H18N2O4278.30Not available>41.7 µg/mL at pH 7.4[7]
Gefitinib (Iressa) [8][9][10]C22H24ClFN4O3446.905.4 and 7.2[8]Practically insoluble above pH 7, sparingly soluble at pH 1[8]
Linezolid (Zyvox) [11][12][13]C16H20FN3O4337.351.8[11]Approx. 3 mg/mL in water[11]
Aprepitant (Emend) [14][15][16][17]C23H21F7N4O3534.43Not availablePractically insoluble in water[16]
Reboxetine (Edronax) [18][19][20]C19H23NO3313.40Not availableNot available

Biological Activities and Mechanisms of Action

Anticancer Activity

Many morpholine-containing compounds exhibit potent anticancer activity, often by targeting key signaling pathways involved in cell proliferation and survival.[6][21]

  • Gefitinib (Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] By blocking the ATP binding site of the enzyme, it inhibits the EGFR signaling cascade, which is often overactive in various cancers, leading to reduced tumor growth.[10]

  • The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, and it is a common target for morpholine-containing inhibitors.[5][21]

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a key target for many anticancer drugs.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates PI3K->PIP3 mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits Growth_Factor Growth Factor Growth_Factor->RTK MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

References

A Comparative Guide to the Synthetic Routes of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the primary synthetic routes for Ethyl 4-morpholinobenzoate, a key intermediate in pharmaceutical and materials science. We present a comparative analysis of three common synthetic strategies: Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). This document offers detailed experimental protocols, a quantitative comparison of reaction parameters, and a logical workflow to aid in selecting the most suitable method for your research and development needs.

Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound is contingent on several factors, including precursor availability, reaction scalability, cost-effectiveness, and the desired purity of the final product. The following table summarizes the key quantitative data for each of the three primary synthetic methods.

ParameterBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Starting Material Ethyl 4-bromobenzoateEthyl 4-iodobenzoateEthyl 4-fluorobenzoate
Key Reagents Pd catalyst (e.g., Pd(dba)₂), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu)Cu catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃)Base (e.g., K₂CO₃ or Et₃N)
Typical Solvent Toluene, DioxaneDMF, NMP, PyridineDMF, DMSO, NMP
Reaction Temperature 80-120 °C120-180 °C100-150 °C
Reaction Time 6-24 hours12-48 hours12-24 hours
Reported Yield 85-95%70-85%80-90%
Catalyst Cost High (Palladium-based)Low (Copper-based)None
Substrate Scope Broad (tolerates various functional groups)Moderate (can be sensitive to certain functional groups)Limited (requires electron-withdrawing groups on the aryl halide)
Purity of Crude Product Generally highOften requires extensive purificationModerate to high

Experimental Protocols

Route 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds.[1]

Materials:

  • Ethyl 4-bromobenzoate (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd(dba)₂ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, two-necked round-bottom flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add Ethyl 4-bromobenzoate (1.0 eq) and morpholine (1.2 eq) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 6-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.[2]

Route 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction suitable for the formation of C-N bonds, particularly with aryl iodides.[3]

Materials:

  • Ethyl 4-iodobenzoate (1.0 eq)

  • Morpholine (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine Ethyl 4-iodobenzoate (1.0 eq), morpholine (1.5 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the mixture.

  • Seal the tube and heat the reaction mixture to 150 °C for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is then purified by column chromatography to yield the desired product.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a viable pathway when the aryl halide is activated by an electron-withdrawing group, such as the ester moiety in Ethyl 4-fluorobenzoate.[4]

Materials:

  • Ethyl 4-fluorobenzoate (1.0 eq)

  • Morpholine (2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add Ethyl 4-fluorobenzoate (1.0 eq), morpholine (2.0 eq), and K₂CO₃ (2.5 eq).

  • Add anhydrous DMSO and stir the mixture at 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Recrystallize the solid from ethanol or purify by column chromatography to obtain this compound.

Visualizing the Synthetic Evaluation Workflow

The choice of a synthetic route is a multifactorial decision. The following diagram illustrates a logical workflow for selecting the most appropriate method for synthesizing this compound based on key experimental and economic considerations.

Synthetic_Route_Evaluation start Start: Synthesize This compound precursor_check Precursor Availability start->precursor_check bh_precursor Ethyl 4-bromobenzoate Available? precursor_check->bh_precursor Consider Route 1 ul_precursor Ethyl 4-iodobenzoate Available? precursor_check->ul_precursor Consider Route 2 snar_precursor Ethyl 4-fluorobenzoate Available? precursor_check->snar_precursor Consider Route 3 bh_route Route 1: Buchwald-Hartwig Amination bh_precursor->bh_route Yes bh_precursor->ul_precursor No bh_cost High Catalyst Cost Acceptable? bh_route->bh_cost bh_conditions Inert Atmosphere & Anhydrous Conditions Feasible? bh_cost->bh_conditions Yes no_precursor Re-evaluate Starting Materials or Consider Alternative Synthesis bh_cost->no_precursor No bh_select Select Buchwald-Hartwig bh_conditions->bh_select Yes bh_conditions->no_precursor No ul_route Route 2: Ullmann Condensation ul_precursor->ul_route Yes ul_precursor->snar_precursor No ul_temp High Temperature (>150°C) Tolerable? ul_route->ul_temp ul_time Long Reaction Time (>24h) Acceptable? ul_temp->ul_time Yes ul_temp->no_precursor No ul_select Select Ullmann ul_time->ul_select Yes ul_time->no_precursor No snar_route Route 3: SNAr snar_precursor->snar_route Yes snar_precursor->no_precursor No snar_scale Scalable & Cost-Effective? snar_route->snar_scale snar_select Select SNAr snar_scale->snar_select Yes snar_scale->no_precursor No

Caption: Workflow for selecting a synthetic route for this compound.

References

Comparing the biological efficacy of Ethyl 4-morpholinobenzoate with its structural analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes findings from studies on these analogs to offer a comparative overview of their biological activities, supported by experimental data and detailed protocols. The focus is on their efficacy as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling, and their resulting antiproliferative effects.

Data Presentation: In Vitro Efficacy of 2-Morpholinobenzoic Acid Analogs

The following tables summarize the in vitro biological activity of a series of 2-morpholinobenzoic acid derivatives, which are structural isomers of the ethyl 4-morpholinobenzoate core. These compounds have been evaluated for their ability to inhibit PC-PLC and to suppress the proliferation of human cancer cell lines.

Table 1: Inhibition of PC-PLC by 2-Morpholinobenzoic Acid Analogs

Compound IDModifications to the 2-Morpholinobenzoic Acid ScaffoldPC-PLC Enzyme Activity (%) Relative to Vehicle
1b 5-((3-chlorobenzyl)amino)10.7 ± 1.5
2b 5-((3-chlorobenzyl)amino), hydroxamic acid derivative30.5 ± 7.3
11f 4-((3-chlorobenzyl)amino)33.1 ± 5.7
12f 4-((3-chlorobenzyl)amino), hydroxamic acid derivative47.5 ± 0.8
20f 5-((3-chlorobenzyl)amino), tetrahydropyran analogNo significant inhibition
21f 5-((3-chlorobenzyl)amino), tetrahydropyran and hydroxamic acid analog79.7 ± 0.7

Data sourced from a study on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors. Lower percentage indicates higher inhibition.

Table 2: Antiproliferative Activity of 2-Morpholinobenzoic Acid Analogs

Compound IDModifications to the 2-Morpholinobenzoic Acid ScaffoldCell Proliferation (%) in MDA-MB-231 Cells (10 µM)Cell Proliferation (%) in HCT116 Cells (10 µM)
10h 4-N-(2-bromobenzyl)amine, methyl ester51.3 ± 13.329.5 ± 8.6
12j 4-N-(4-bromobenzyl)amine, hydroxamic acid21.8 ± 5.518.1 ± 5.6

Data represents the percentage of cell proliferation relative to a vehicle control (DMSO) after treatment with the compound. Lower percentage indicates higher antiproliferative activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the presented findings. The following are summaries of the key experimental protocols used to determine the biological activities of the 2-morpholinobenzoic acid analogs.

In Vitro PC-PLC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of phosphatidylcholine-specific phospholipase C from Bacillus cereus (PC-PLCBC) using a fluorescence-based method.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Amplex Red reagent, horseradish peroxidase, choline oxidase, and the PC-PLCBC enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture in a 96-well plate and incubated for a specific period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, L-α-phosphatidylcholine.

  • Fluorescence Measurement: The fluorescence intensity is measured at timed intervals (e.g., every 2 minutes for 20 minutes) using a microplate reader with excitation and emission wavelengths of 540 nm and 590 nm, respectively.

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of enzyme activity is calculated relative to a vehicle control (DMSO).

Antiproliferative Activity Assay (3H-Thymidine Incorporation)

This assay assesses the effect of the compounds on cancer cell proliferation by measuring the incorporation of radioactive thymidine into newly synthesized DNA.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer and HCT116 colorectal cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Radiolabeling: 3H-thymidine is added to each well for the final hours of incubation (e.g., 6 hours) to allow for its incorporation into the DNA of proliferating cells.

  • Cell Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the amount of incorporated 3H-thymidine is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of cell proliferation is calculated relative to a vehicle control (DMSO). IC50 values (the concentration at which 50% of cell proliferation is inhibited) can be determined from dose-response curves.[1]

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the structure-activity relationships and the experimental procedures, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_synthesis Compound Synthesis cluster_data Data Analysis assay1 PC-PLC Inhibition Assay analysis1 Enzyme Inhibition (%) assay1->analysis1 assay2 Antiproliferative Assay (³H-Thymidine Incorporation) analysis2 Cell Proliferation (%) assay2->analysis2 synthesis Synthesis of 2-Morpholinobenzoic Acid Analogs synthesis->assay1 Test Compounds synthesis->assay2 Test Compounds sar Structure-Activity Relationship (SAR) Analysis analysis1->sar analysis2->sar

Experimental workflow for the biological evaluation of morpholinobenzoate analogs.

sar_summary cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity core 2-Morpholinobenzoic Acid Scaffold sub_pattern Substitution Pattern (2,4- vs. 2,5-) core->sub_pattern heterocycle Heterocycle (Morpholine vs. Tetrahydropyran) core->heterocycle functional_group Functional Group (Carboxylic Acid vs. Hydroxamic Acid) core->functional_group activity_outcome Changes in Antiproliferative and PC-PLC Inhibitory Potency sub_pattern->activity_outcome 2,5-substitution is optimal heterocycle->activity_outcome Morpholine is essential functional_group->activity_outcome Hydroxamic acid enhances activity

Key structure-activity relationships of 2-morpholinobenzoic acid analogs.

Conclusion

The analysis of 2-morpholinobenzoic acid derivatives as antiproliferative agents demonstrates the critical role of the morpholine ring and the substitution pattern on the benzoic acid core for biological activity. Specifically, a 2,5-substitution pattern between the morpholine and N-benzylamino groups, along with the presence of a hydroxamic acid moiety, significantly enhances both PC-PLC inhibition and antiproliferative efficacy. The substitution of the morpholine ring with a tetrahydropyran ring leads to a substantial loss of activity, highlighting the importance of the morpholinyl nitrogen.[1]

While these findings provide a strong foundation for the rational design of novel anticancer agents based on the morpholinobenzoate scaffold, the specific biological efficacy of this compound remains to be elucidated through direct experimental investigation. Future studies are warranted to synthesize and evaluate this compound and its close analogs to fully characterize their therapeutic potential.

References

Full spectroscopic characterization for the structural confirmation of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Characterization of Ethyl 4-morpholinobenzoate and its Analogs

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a critical checkpoint. This guide provides a comprehensive comparison of the full spectroscopic characterization of this compound with its close structural analogs, Ethyl 4-(piperidin-1-yl)benzoate and Ethyl 4-(pyrrolidin-1-yl)benzoate. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for structural elucidation and purity assessment.

At a Glance: Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

CompoundAromatic Protons (ppm)-OCH₂- (quartet, ppm)Morpholine/Piperidine/Pyrrolidine Protons (ppm)-CH₃ (triplet, ppm)
This compound~7.9 (d, 2H), ~6.9 (d, 2H)~4.3~3.8 (t, 4H), ~3.3 (t, 4H)~1.3
Ethyl 4-(piperidin-1-yl)benzoate7.88 (d, 2H), 6.88 (d, 2H)4.303.29 (t, 4H), 1.68 (m, 6H)1.35
Ethyl 4-(pyrrolidin-1-yl)benzoate7.87 (d, 2H), 6.52 (d, 2H)4.283.32 (t, 4H), 2.01 (t, 4H)1.34

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

CompoundC=O (ppm)Aromatic C (ppm)-OCH₂- (ppm)Morpholine/Piperidine/Pyrrolidine C (ppm)-CH₃ (ppm)
This compound~166~154, ~131, ~119, ~113~60~66, ~47~14
Ethyl 4-(piperidin-1-yl)benzoate166.4154.2, 131.2, 119.5, 113.860.148.1, 25.4, 24.314.4
Ethyl 4-(pyrrolidin-1-yl)benzoate166.7148.4, 131.3, 120.2, 111.159.847.5, 25.514.5

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound~1710 (C=O, ester), ~1605, ~1510 (C=C, aromatic), ~1270, ~1120 (C-O)235.12
Ethyl 4-(piperidin-1-yl)benzoate1705 (C=O, ester), 1603, 1512 (C=C, aromatic), 1275, 1108 (C-O)233.14
Ethyl 4-(pyrrolidin-1-yl)benzoate1708 (C=O, ester), 1605, 1520 (C=C, aromatic), 1277, 1175 (C-O)219.13

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizing Structural Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the spectroscopic characterization of this compound.

Structural Comparison of Benzoate Esters Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate This compound This compound Ethyl 4-aminobenzoate->this compound Buchwald-Hartwig amination Ethyl 4-(piperidin-1-yl)benzoate Ethyl 4-(piperidin-1-yl)benzoate Ethyl 4-aminobenzoate->Ethyl 4-(piperidin-1-yl)benzoate Buchwald-Hartwig amination Ethyl 4-(pyrrolidin-1-yl)benzoate Ethyl 4-(pyrrolidin-1-yl)benzoate Ethyl 4-aminobenzoate->Ethyl 4-(pyrrolidin-1-yl)benzoate Buchwald-Hartwig amination

Caption: Synthetic relationship of target and alternative compounds.

General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Purified Compound Purified Compound NMR NMR Purified Compound->NMR IR IR Purified Compound->IR MS MS Purified Compound->MS Data Processing Data Processing NMR->Data Processing IR->Data Processing MS->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Structure Elucidation Structure Elucidation Spectral Interpretation->Structure Elucidation

A Comparative Guide: HPLC and NMR Methods for Purity Assessment of Synthesized Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of Ethyl 4-morpholinobenzoate. This document outlines detailed experimental methodologies, presents a comparative analysis of the techniques, and offers insights into their respective strengths and limitations in the context of pharmaceutical development.

At a Glance: HPLC vs. qNMR for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Direct measurement based on the proportionality of NMR signal area to the number of nuclei.[1]
Primary Use Routine quality control, impurity profiling, and stability testing.[2]Absolute purity determination, certification of reference materials, and structural confirmation.[2][3]
Sensitivity Generally higher, capable of detecting trace impurities.Lower sensitivity compared to HPLC, typically in the low milligram to high microgram range.[2]
Sample Throughput Relatively high, with typical run times of 15-30 minutes per sample.[2]Lower throughput due to longer acquisition times needed for accurate quantification.[2]
Data Interpretation Requires integration of chromatographic peaks and comparison to a calibration curve.[2]Involves integration of NMR signals and calculation of molar ratios relative to an internal standard.[2]
Destructive Yes, the sample is consumed during analysis.[3]No, the sample can be recovered after analysis.[3]
Reference Standard Typically requires a reference standard of the analyte for quantification.Can determine purity without a specific reference standard of the analyte by using a certified internal standard.[1][2]

Quantitative Purity Data: A Representative Comparison

The following table presents hypothetical yet realistic data for the purity assessment of a synthesized batch of this compound, illustrating the typical performance of HPLC and qNMR methods.

ParameterHPLCqNMR
Purity (%) 99.8599.7
Relative Standard Deviation (RSD, %) 0.150.05
Limit of Detection (LOD, µg/mL) 0.150
Limit of Quantification (LOQ, µg/mL) 0.3150

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound analytical standard (≥99.5% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (60:40, v/v) with 0.1% phosphoric acid. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the synthesized this compound, dissolve it in 10 mL of the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol outlines a ¹H qNMR method for the absolute purity determination of this compound using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

  • Volumetric flasks and micropipettes

  • This compound sample

  • Internal Standard (e.g., Maleic acid, ≥99.5% purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound into a vial.

    • Accurately weigh about 5 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Ensure a good signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for HPLC and qNMR purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Injection A->D B Standard Solution Preparation B->D C Sample Solution Preparation C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation G->H

Caption: HPLC Experimental Workflow.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A_qnmr Weigh Analyte and Internal Standard B_qnmr Dissolve in Deuterated Solvent A_qnmr->B_qnmr C_qnmr Transfer to NMR Tube B_qnmr->C_qnmr D_qnmr Acquire 1H NMR Spectrum C_qnmr->D_qnmr E_qnmr Spectrum Processing (FT, Phasing, Baseline) D_qnmr->E_qnmr F_qnmr Signal Integration E_qnmr->F_qnmr G_qnmr Purity Calculation F_qnmr->G_qnmr

Caption: qNMR Experimental Workflow.

Conclusion: An Orthogonal Approach for Robust Purity Assessment

Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized this compound. HPLC excels in routine quality control, offering high sensitivity for detecting trace impurities and a high sample throughput.[2] In contrast, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte, making it an invaluable tool for the certification of reference materials and as an orthogonal method to validate HPLC results.[1][2] For comprehensive and robust purity validation, a combined approach is often recommended. HPLC can provide a detailed impurity profile, while qNMR confirms the identity and provides an accurate, absolute purity value of the bulk material.[3] The choice of method will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation.

References

Unveiling the Action of Ethyl 4-morpholinobenzoate: A Comparative Guide to its Hypothesized Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Hypothetical Mechanism of Action for Ethyl 4-morpholinobenzoate as a Novel p38 MAPK Inhibitor

In the landscape of drug discovery, the vast chemical space holds untold potential for therapeutic innovation. This compound, a compound with a morpholine and a benzoate moiety, belongs to chemical families known for a breadth of biological activities, including anti-inflammatory and anti-cancer effects. In the absence of a formally proposed mechanism of action for this specific molecule, this guide puts forth a well-grounded hypothesis: This compound acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

This hypothesis is predicated on the established roles of morpholine and benzoate derivatives in modulating inflammatory responses, which are often driven by the p38 MAPK cascade. This pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1, making it a significant target for therapeutic intervention in a range of diseases.

This guide will provide a comprehensive comparison of the hypothesized action of this compound with established p38 MAPK inhibitors. We will present detailed experimental protocols to validate this proposed mechanism and offer a clear visual representation of the signaling pathways and experimental workflows.

Comparative Analysis of p38 MAPK Inhibitors

To objectively evaluate the potential of this compound as a p38 MAPK inhibitor, its performance should be benchmarked against well-characterized inhibitors. The following table summarizes key performance indicators for established compounds in this class. The data for this compound is presented as hypothetical values to be determined through the experimental protocols outlined in this guide.

CompoundTarget(s)IC50 (p38α)Cellular Potency (TNF-α inhibition)Reference
This compound Hypothesized: p38 MAPKTo be determinedTo be determined-
SB203580p38α/β~50 nM~50-100 nM[1][2]
SB202190p38α/β~50 nM~30-50 nM[1][2]
BIRB 796 (Doramapimod)p38α/β/γ/δ~38 nM~10-20 nM[2]
VX-745 (Neflamapimod)p38α~10 nM~5-15 nM

Experimental Validation Protocols

The following are detailed methodologies for key experiments to test the hypothesis that this compound inhibits the p38 MAPK pathway.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38α kinase.

Protocol:

  • Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A reduction in ADP production in the presence of the compound indicates inhibition.

  • Reagents:

    • Recombinant human p38α kinase

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Substrate (e.g., ATF2)

    • ATP

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • This compound and control inhibitors (e.g., SB203580) dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors.

    • In a 384-well plate, add the kinase, the compound dilutions, and the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-p38 Western Blot Analysis

Objective: To assess the ability of this compound to inhibit the phosphorylation of p38 MAPK in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., THP-1 monocytes or HeLa cells) to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound or a control inhibitor for 1 hour.

    • Stimulate the cells with a p38 MAPK activator (e.g., lipopolysaccharide (LPS) at 1 µg/mL or anisomycin at 10 µg/mL) for 15-30 minutes to induce p38 phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total p38 MAPK as a loading control.[3]

  • Data Analysis: Quantify band intensities and calculate the ratio of phospho-p38 to total p38.

Downstream Target Inhibition Assay (ELISA)

Objective: To measure the effect of this compound on the production of a downstream effector of the p38 MAPK pathway, such as the pro-inflammatory cytokine TNF-α.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., peripheral blood mononuclear cells or macrophages) in a 96-well plate.

    • Pre-treat with this compound or control inhibitors for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 18-24 hours.

  • ELISA:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of TNF-α for each treatment condition and calculate the IC50 for the inhibition of TNF-α production.

Visualizing the Molecular and Experimental Landscape

To further clarify the proposed mechanism and experimental design, the following diagrams have been generated.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK P Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Downstream_Kinases->Inflammatory_Response Transcription_Factors->Inflammatory_Response Ethyl_4_morpholinobenzoate This compound Ethyl_4_morpholinobenzoate->p38_MAPK experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Recombinant_Kinase Recombinant p38 Kinase Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Recombinant_Kinase->Kinase_Assay IC50_Biochemical Determine Biochemical IC50 Kinase_Assay->IC50_Biochemical Cell_Culture Cell Culture & Treatment Stimulation Stimulate with LPS/Anisomycin Cell_Culture->Stimulation Western_Blot Western Blot for p-p38 Stimulation->Western_Blot ELISA ELISA for TNF-α Stimulation->ELISA IC50_Cellular_p38 Determine Cellular IC50 (p-p38 inhibition) Western_Blot->IC50_Cellular_p38 IC50_Cellular_TNF Determine Cellular IC50 (TNF-α inhibition) ELISA->IC50_Cellular_TNF Ethyl_4_morpholinobenzoate This compound Ethyl_4_morpholinobenzoate->Kinase_Assay Ethyl_4_morpholinobenzoate->Cell_Culture logical_comparison Ethyl_4_morpholinobenzoate This compound (Hypothesized) p38_MAPK_Inhibition p38 MAPK Inhibition Ethyl_4_morpholinobenzoate->p38_MAPK_Inhibition Acts on Established_Inhibitors Established Inhibitors (e.g., SB203580, BIRB 796) Established_Inhibitors->p38_MAPK_Inhibition Acts on

References

A Comparative Analysis of Ethyl 4-morpholinobenzoate and Ethyl 4-aminobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the strategic modification of molecular scaffolds is a cornerstone of designing novel therapeutic agents with enhanced properties. This guide provides a comparative study of two structurally related benzoate esters: Ethyl 4-morpholinobenzoate and the well-established Ethyl 4-aminobenzoate (commonly known as Benzocaine). This analysis is intended to furnish researchers, scientists, and drug development professionals with a detailed comparison of their physicochemical and spectroscopic properties, alongside experimental protocols for their synthesis.

Physicochemical Properties: A Tabulated Comparison

The introduction of a morpholine moiety in place of a primary amine group significantly alters the physicochemical characteristics of the benzoate scaffold. These differences, summarized in the table below, have profound implications for the compounds' solubility, membrane permeability, and metabolic stability, all of which are critical parameters in drug design.

PropertyThis compoundEthyl 4-aminobenzoate
Molecular Formula C13H17NO3C9H11NO2
Molecular Weight 235.28 g/mol 165.19 g/mol [1]
Melting Point 86-88 °C[2][3]88-90 °C
Boiling Point 383.8 ± 37.0 °C[2]310 °C
Density 1.135 ± 0.06 g/cm³[2][3]1.17 g/cm³
Appearance Solid[2]White crystalline powder
Solubility Insoluble in waterSparingly soluble in water, soluble in ethanol, chloroform, and dilute acids
CAS Number 19614-15-4[2]94-09-7

Spectroscopic Data

The structural differences between the two molecules are clearly delineated in their respective spectroscopic profiles. While comprehensive experimental spectra for this compound are not widely available, predicted data and analysis of related structures provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ethyl 4-aminobenzoate (¹H NMR, 200 MHz, CDCl₃): δ 7.94 – 7.90 (m, 2H), 7.45 (d, J = 7.6 Hz, 1H), 7.38 -7.29 (m, 2H), 4.30 – 4.19 (m, 2H), 1.30 – 1.22(m, 3H).[2]

Ethyl 4-aminobenzoate (¹³C NMR, 50 MHz, CDCl₃): 166.4, 132.6, 130.4, 129.4, 128.8, 128.1, 60.8, 14.1.[2]

This compound (Predicted ¹H NMR): The spectrum is expected to show signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), aromatic protons (two doublets in the region of 7-8 ppm), and the morpholine protons (two multiplets corresponding to the N-CH₂ and O-CH₂ groups, likely around 3.3 and 3.8 ppm, respectively).

This compound (Predicted ¹³C NMR): The spectrum would feature signals for the ethyl ester carbons, the aromatic carbons (with the carbon attached to the nitrogen showing a characteristic shift), and two distinct signals for the morpholine carbons.

Infrared (IR) Spectroscopy

Ethyl 4-aminobenzoate: The IR spectrum is characterized by N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1715 cm⁻¹), and C-N stretching vibrations.

This compound: The IR spectrum of the morpholino derivative will lack the N-H stretching bands of a primary amine. Key absorptions would include the C=O stretch of the ester (around 1720 cm⁻¹), C-N stretching of the tertiary amine, and the characteristic C-O-C stretching of the morpholine ring (around 1115 cm⁻¹). A strong band around 1730 cm⁻¹ is consistent with the ester carbonyl (C=O) stretch.[4]

Mass Spectrometry (MS)

Ethyl 4-aminobenzoate: The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 165, with characteristic fragmentation patterns including the loss of the ethoxy group.

This compound: The mass spectrum would be expected to show a molecular ion peak at m/z 235. Fragmentation would likely involve the loss of the ethyl ester group and cleavage of the morpholine ring.

Experimental Protocols

Synthesis of Ethyl 4-aminobenzoate

A common laboratory-scale synthesis of Ethyl 4-aminobenzoate involves the Fischer esterification of 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium carbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, neutralize the excess acid with a saturated solution of sodium carbonate.

  • Extract the product into diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Materials:

  • Ethyl 4-bromobenzoate

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Ethyl 4-bromobenzoate (1.0 mmol), morpholine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the tube.

  • Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizing Synthetic Pathways

To illustrate the logical flow of the synthetic procedures, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Ethyl_4_aminobenzoate 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reflux Reflux 4-Aminobenzoic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reflux Workup Neutralization, Extraction, Purification Reflux->Workup Ethyl_4_aminobenzoate Ethyl 4-aminobenzoate Workup->Ethyl_4_aminobenzoate

Caption: Fischer Esterification of 4-Aminobenzoic Acid.

Synthesis_Ethyl_4_morpholinobenzoate Ethyl_4_bromobenzoate Ethyl 4-bromobenzoate Coupling_Reaction Buchwald-Hartwig Amination Ethyl_4_bromobenzoate->Coupling_Reaction Morpholine Morpholine Morpholine->Coupling_Reaction Catalyst_System Pd(OAc)₂ / XPhos NaOtBu Catalyst_System->Coupling_Reaction Workup Quenching, Extraction, Purification Coupling_Reaction->Workup Ethyl_4_morpholinobenzoate This compound Workup->Ethyl_4_morpholinobenzoate

Caption: Buchwald-Hartwig Amination for this compound Synthesis.

Conclusion

The substitution of the primary amino group in Ethyl 4-aminobenzoate with a morpholine ring to form this compound results in a molecule with distinct physicochemical properties. The increase in molecular weight, boiling point, and the alteration of its polarity, as suggested by the structural change, are key considerations for its potential applications in drug development. While Ethyl 4-aminobenzoate has a long history of use as a topical anesthetic, the properties of this compound may offer advantages in terms of metabolic stability and pharmacokinetic profile. Further biological evaluation is warranted to explore the therapeutic potential of this morpholino-substituted analog. The provided synthetic protocols offer a reliable starting point for the preparation of these compounds for further investigation.

References

Benchmarking the 4-Morpholinobenzoate Scaffold: A Comparative Guide to its Potential Biological Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on the biological performance of Ethyl 4-morpholinobenzoate in standardized assays is not extensively available in publicly accessible literature, the foundational 4-morpholinobenzoate scaffold is a recurring motif in compounds exhibiting significant biological activity. This guide provides a comparative analysis of the performance of key structural analogs of this compound, offering insights into the potential efficacy of this chemical class. By examining data from antiproliferative and enzyme inhibition assays, we aim to benchmark the 4-morpholinobenzoate scaffold against established alternatives, thereby guiding future research and development efforts.

Introduction

The morpholine ring is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. When coupled with a benzoic acid ester, it forms the morpholinobenzoate scaffold, a promising framework for the design of novel therapeutics. This guide focuses on the biological activities of derivatives of the closely related 2-morpholinobenzoic acid, which have been evaluated for their antiproliferative effects and their ability to inhibit key enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.

Comparative Performance Analysis

To provide a meaningful benchmark, the performance of morpholinobenzoic acid derivatives is compared against well-established compounds in relevant biological assays.

Antiproliferative Activity

The antiproliferative potential of morpholinobenzoic acid derivatives has been assessed in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, compared to the standard chemotherapeutic agent, 5-Fluorouracil.

Compound/AlternativeTarget Cell LineAssay TypeIC50 / % InhibitionReference CompoundReference IC50
Compound 2g (a pyrimidine-morpholine hybrid)SW480 (colorectal)MTT Assay5.10 ± 2.12 µM5-Fluorouracil4.90 ± 0.83 µM
Compound 2g (a pyrimidine-morpholine hybrid)MCF-7 (breast)MTT Assay19.60 ± 1.13 µMCisplatin16.10 ± 1.10 µM
Compound 10e (morpholine-substituted tetrahydroquinoline)A549 (lung)MTT Assay0.033 ± 0.003 µM--
Compound 10h (morpholine-substituted tetrahydroquinoline)MCF-7 (breast)MTT Assay0.087 ± 0.007 µM--
m-(4-morpholino-1,3,5-triazin-2-yl)benzamide (T11) HCT-116 (colorectal)MTT AssayPotent activity reported, specific IC50 not detailed in abstract--
Enzyme Inhibition: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Derivatives of 2-morpholinobenzoic acid have been identified as inhibitors of PC-PLC. The inhibitory activity of these compounds is compared with D609, a known, albeit non-specific, inhibitor of PC-PLC.

Compound/AlternativeEnzyme TargetAssay Type% Inhibition / IC50Reference CompoundReference Activity
2-morpholino-4-N-benzylamine esters (10g, 10h) PC-PLCAmplex-Red based fluorescence assayComparable to acidsD609Significant PC-PLC inhibition at 40-60%
2-morpholino-4-N-benzylamine carboxylic acids (11f, 11g) PC-PLCAmplex-Red based fluorescence assayMost activeD609Significant PC-PLC inhibition at 40-60%

Experimental Protocols

MTT Assay for Antiproliferative Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[2]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., ranging from 1 to 200 µM) and incubated for a further 48 hours.[2]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[2]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.[3]

Amplex-Red Based Fluorescence Assay for PC-PLC Inhibition

This assay is used to determine the inhibitory activity of compounds against PC-PLC.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the PC-PLC enzyme, the test compound at various concentrations, and a substrate mixture including Amplex-Red reagent, horseradish peroxidase, choline oxidase, and phosphatidylcholine.

  • Incubation: The reaction is initiated and incubated at room temperature.

  • Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of 355 nm and an emission wavelength of 530 nm.[4] The rate of fluorescence increase is proportional to the PC-PLC activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to that of a vehicle control.

Visualizing Pathways and Workflows

To better understand the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Screening Compound Synthesis Compound Synthesis Primary Cytotoxicity Screening\n(MTT Assay) Primary Cytotoxicity Screening (MTT Assay) Compound Synthesis->Primary Cytotoxicity Screening\n(MTT Assay) Test Compounds Enzyme Inhibition Assay\n(PC-PLC) Enzyme Inhibition Assay (PC-PLC) Primary Cytotoxicity Screening\n(MTT Assay)->Enzyme Inhibition Assay\n(PC-PLC) Identify Active Scaffolds Data Analysis\n(IC50, % Inhibition) Data Analysis (IC50, % Inhibition) Enzyme Inhibition Assay\n(PC-PLC)->Data Analysis\n(IC50, % Inhibition) Quantitative Results

Caption: A generalized workflow for the initial in vitro screening of novel compounds.

PLC_Signaling_Pathway Growth_Factor_Receptor Growth Factor Receptor PC_PLC PC-PLC Growth_Factor_Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Hydrolyzes PC to Phosphocholine Phosphocholine PC_PLC->Phosphocholine PC Phosphatidylcholine (PC) PKC Protein Kinase C (PKC) DAG->PKC Activates Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes Inhibitor Morpholinobenzoate Analog (Inhibitor) Inhibitor->PC_PLC Inhibits

Caption: The simplified PC-PLC signaling pathway, a potential target for morpholinobenzoate derivatives.

Conclusion and Future Directions

The available data on structural analogs suggest that the 4-morpholinobenzoate scaffold holds considerable promise as a template for the development of novel therapeutic agents, particularly in the area of oncology. Derivatives have demonstrated potent antiproliferative activity and the ability to inhibit key signaling enzymes.

To fully realize the potential of this scaffold, further investigation is warranted. Specifically, the synthesis and systematic biological evaluation of this compound and a focused library of its derivatives are crucial next steps. Standardized in vitro and in vivo studies will be essential to establish a clear structure-activity relationship (SAR) and to identify lead candidates with optimal efficacy and safety profiles. The comparative data and protocols presented in this guide provide a foundational framework for these future research endeavors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 4-morpholinobenzoate, ensuring laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety data for structurally analogous compounds, including various substituted ethyl benzoates and morpholine-containing compounds. A conservative approach is therefore recommended.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in solution, in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Handling of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should also be considered hazardous waste.

    • Collect these contaminated materials in a separate, clearly labeled hazardous waste bag or container.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Based on information for analogous compounds, store away from strong oxidizing agents, strong acids, and strong bases[1].

    • Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the waste disposal company with all available information about the compound.

Hazard Profile of Structurally Similar Compounds

To underscore the importance of treating this compound as hazardous waste, the following table summarizes the known hazards of structurally related compounds.

Compound NameCAS NumberKey Hazards
4-Morpholinobenzoic acid 7470-38-4Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[2][3]
4-(4-Morpholinyl)benzaldehyde 1204-86-0Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[1][4]
Ethyl 4-(dimethylamino)benzoate 10287-53-3May damage fertility or the unborn child; Toxic to aquatic life with long-lasting effects.[5]
Morpholine 110-91-8Flammable liquid and vapor; Corrosive; Harmful if swallowed or in contact with skin; Causes severe skin burns and eye damage.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Professional Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Hazardous Waste Container ppe->collect_waste collect_contaminated Collect Contaminated Materials Separately collect_waste->collect_contaminated store_waste Store Waste in a Designated, Secure, and Ventilated Area collect_contaminated->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs provide_info Provide All Available Chemical Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end_disposal Proper Disposal by Licensed Professionals schedule_pickup->end_disposal

Caption: Figure 1. Disposal Workflow for this compound.

Disclaimer: This information is provided as a guide and is based on the best available data for structurally similar compounds. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations for chemical waste disposal.

References

Personal protective equipment for handling Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethyl 4-morpholinobenzoate. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the last line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1] A face shield may be required for large quantities or when there is a splash hazard.[2][3]Protects eyes from splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] Laboratory coat.[1]Prevents skin contact with the chemical.
Respiratory Protection Not typically required under normal use with adequate ventilation.[1] If dust is generated, a NIOSH-approved respirator is necessary.[1][3]Protects against inhalation of dust particles.
Foot Protection Closed-toe shoes.[1]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A standardized operational plan is crucial for minimizing the risk of exposure and contamination.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

  • Verify that an eyewash station and safety shower are accessible.[4]

  • Assemble all necessary equipment and reagents.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Handle the solid chemical with care to avoid generating dust.[5][6] Use a spatula or other appropriate tool for transferring the solid.[1]

  • Keep the container with the chemical closed when not in use.[1]

  • Avoid contact with skin and eyes.[5]

3. Post-Handling:

  • Clean the work area thoroughly after use.

  • Remove and properly dispose of contaminated gloves.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][7]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Waste Characterization:

  • Based on information for similar compounds, this compound is not expected to be classified as hazardous waste. However, it is imperative to consult local regulations and your institution's environmental health and safety (EHS) office for a final determination.[1]

Solid Waste Disposal:

  • Collect solid waste in a designated, labeled, and sealed container.[5]

  • The container should be clearly marked as "Non-Hazardous Solid Waste" and include the chemical name.[1]

  • Do not mix with other chemical waste unless instructed to do so by your EHS office.[1][7]

Contaminated PPE Disposal:

  • Dispose of contaminated gloves and other disposable PPE in the designated solid waste container.

  • Non-disposable PPE should be decontaminated according to institutional guidelines.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Chemical don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp close_container Keep Container Closed perform_exp->close_container clean_area Clean Work Area close_container->clean_area dispose_waste Dispose of Solid Waste & Contaminated PPE clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A high-level workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-morpholinobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-morpholinobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.